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  • Product: 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine
  • CAS: 1020955-76-3

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The 5-aminoisoxazole scaffold is a privileged heterocyclic motif renowned for its versatile role in medicinal chemistry, forming the core of numero...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aminoisoxazole scaffold is a privileged heterocyclic motif renowned for its versatile role in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides an in-depth technical examination of a specific analogue, 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine . We delve into its structural and physicochemical properties, propose robust and detailed synthetic protocols based on established chemical precedent, and explore its potential as a valuable building block for the discovery of novel therapeutic agents. This document serves as a foundational resource for researchers engaged in the synthesis and evaluation of new chemical entities for drug development.

Introduction: The Significance of the 5-Aminoisoxazole Scaffold

Heterocyclic compounds are the bedrock of modern pharmacology, with nitrogen- and oxygen-containing rings being particularly prominent in approved drugs.[1] Among these, the isoxazole ring system is of immense importance due to its wide array of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and analgesic activities.[2][3][4] The 3-aryl-5-aminoisoxazole substructure, in particular, is a key pharmacophore that offers a rigid scaffold to orient substituents in a defined three-dimensional space, making it ideal for targeted interactions with biological macromolecules.[5]

3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine incorporates this privileged scaffold functionalized with a 3-fluoro-4-methylphenyl group. The inclusion of a fluorine atom is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability, often leading to enhanced pharmacokinetic profiles. This guide offers a detailed exploration of this compound, from its fundamental chemical characteristics to its synthesis and potential applications in drug discovery.

Chemical Structure and Physicochemical Properties

The structural identity and physicochemical parameters of a compound are critical for predicting its behavior in both chemical and biological systems. While specific experimental data for 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.

Molecular Structure

The molecule consists of a 5-aminoisoxazole ring where the C3 position is substituted with a 3-fluoro-4-methylphenyl ring.

Caption: Chemical structure of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine.

Physicochemical Data

The following table summarizes the calculated and estimated physicochemical properties for the title compound. These values are crucial for assessing drug-likeness, including solubility, permeability, and metabolic stability.

PropertyValue (Predicted/Calculated)Source
Molecular Formula C₁₀H₉FN₂O(Calculated)
Molecular Weight 192.19 g/mol (Calculated)
XLogP3 ~1.8Estimated based on analogue[6]
Hydrogen Bond Donor Count 1Estimated based on analogue[6]
Hydrogen Bond Acceptor Count 3Estimated based on analogue[6]
Rotatable Bond Count 1Estimated based on analogue[6]
Topological Polar Surface Area 52.1 ŲEstimated based on analogue[6]

Spectroscopic Profile for Structure Elucidation

For any newly synthesized compound, rigorous structural confirmation is paramount. The following is a predicted spectroscopic profile to aid researchers in the characterization of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.5-7.7 ppm (m, 2H): Aromatic protons on the phenyl ring ortho to the isoxazole.

    • δ 7.1-7.3 ppm (t, 1H): Aromatic proton on the phenyl ring coupled to the adjacent fluorine and proton.

    • δ 5.4-5.5 ppm (s, 1H): Proton at the C4 position of the isoxazole ring.[7]

    • δ 4.5-4.7 ppm (s, 2H): Broad singlet corresponding to the two protons of the C5-amino group.[7]

    • δ 2.3 ppm (s, 3H): Singlet for the methyl group protons.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 168-170 ppm: Quaternary carbon at C5 of the isoxazole ring (attached to NH₂).[7]

    • δ 162-164 ppm: Quaternary carbon at C3 of the isoxazole ring.[7]

    • δ 158-162 ppm (d, J ≈ 250 Hz): Aromatic carbon directly attached to fluorine (C-F coupling).

    • δ 115-135 ppm: Aromatic carbons of the phenyl ring.

    • δ 78-80 ppm: Carbon at C4 of the isoxazole ring.[7]

    • δ 14-16 ppm: Methyl carbon.

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • [M+H]⁺: Calculated for C₁₀H₁₀FN₂O⁺: 193.0772; Found: (To be determined experimentally).

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • 3300-3450 cm⁻¹: N-H stretching vibrations of the primary amine.

    • 1620-1650 cm⁻¹: C=N stretching of the isoxazole ring.

    • 1500-1600 cm⁻¹: Aromatic C=C stretching.

    • 1100-1250 cm⁻¹: C-F stretching.

Synthesis and Mechanistic Pathways

The synthesis of 3-aryl-5-aminoisoxazoles is well-established in the literature. A highly reliable and scalable approach involves the cyclocondensation of a β-ketonitrile with hydroxylamine.[8] This method is favored for its operational simplicity and the accessibility of starting materials.

Retrosynthetic Analysis

The logical disconnection for the target molecule traces back to the key β-ketonitrile intermediate, which can be formed from commercially available precursors.

G cluster_0 Target Molecule cluster_1 Key Intermediate cluster_2 Starting Materials TM 3-(3-Fluoro-4-methylphenyl)- 1,2-oxazol-5-amine Intermediate 3-(3-Fluoro-4-methylphenyl)- 3-oxopropanenitrile (β-Ketonitrile) TM->Intermediate Cyclization (C-N, O-N bond formation) SM3 Hydroxylamine TM->SM3 SM1 3-Fluoro-4-methylbenzonitrile Intermediate->SM1 SM2 Ethyl Acetate Intermediate->SM2 G Start β-Ketonitrile + NH₂OH Step1 Nucleophilic attack of NH₂OH on ketone Start->Step1 Intermediate1 Hemiaminal Intermediate Step1->Intermediate1 Step2 Intramolecular attack of -N-OH on nitrile Intermediate1->Step2 Intermediate2 Cyclized Intermediate Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 End 3-Aryl-5-Aminoisoxazole Step3->End G A Synthesis & Purification of Target Compound B Structural Confirmation (NMR, MS, IR) A->B C In Vitro Primary Screening (e.g., Enzyme Assays, Cell Viability) B->C D Hit Identification (Compounds with desired activity) C->D E Secondary & Selectivity Assays D->E F Lead Optimization (SAR Studies) E->F F->C Iterative Synthesis G In Vivo Efficacy & PK/PD Studies F->G H Preclinical Candidate G->H

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Exploratory

A Guide to the Safety and Handling of Novel Chemical Entities: Using 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine as a Case Study

This document will, therefore, serve as a technical guide on the process of safety evaluation in the absence of a formal SDS, emphasizing scientific integrity and risk mitigation. We will explore how to leverage data fro...

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Author: BenchChem Technical Support Team. Date: April 2026

This document will, therefore, serve as a technical guide on the process of safety evaluation in the absence of a formal SDS, emphasizing scientific integrity and risk mitigation. We will explore how to leverage data from structurally similar compounds to make informed preliminary assessments while highlighting the critical importance of empirical testing for a definitive safety profile.

The Foundational Importance of a Compound-Specific Safety Data Sheet

A Safety Data Sheet (SDS) is the cornerstone of chemical safety. It is a standardized document that contains data on the potential hazards (health, fire, reactivity, and environmental) and communicates how to work safely with the chemical product. It is a critical starting point for any risk assessment.

In the absence of an SDS for a novel compound like 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine, it is imperative to proceed with the highest level of caution. The fundamental principle is to treat the substance as potentially hazardous until proven otherwise.

Preliminary Hazard Identification Through Structural Analogs

While not a substitute for a specific SDS, analyzing the safety information of structurally similar compounds can provide initial insights into potential hazards. This process, known as "read-across," is a cornerstone of preliminary toxicological assessment. For our target compound, we can consider analogs such as:

  • 3-(4-Methylphenyl)-1,2-oxazol-5-amine : The non-fluorinated parent compound.

  • Other fluorinated aromatic amines and oxazole derivatives.

The table below summarizes the GHS hazard classifications for a related, non-fluorinated compound, 3-(4-Methylphenyl)-1,2-oxazol-5-amine.[1][2] This information can serve as a starting point for our preliminary assessment.

Hazard ClassGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1][2]
Skin Corrosion/IrritationH315Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[1][2]
Specific Target Organ Toxicity, Single ExposureH335May cause respiratory irritation[1][2]

This data is for a structurally similar, non-fluorinated compound and should be used for preliminary assessment only. The introduction of a fluorine atom can significantly alter the toxicological profile.

The presence of the fluoro- and methyl-phenyl group, along with the oxazol-amine structure, suggests that our target compound may share some of these hazards. Fluorinated aromatic compounds can have unique metabolic pathways and toxicities. Therefore, a conservative approach is to assume our compound of interest possesses at least these hazards, and potentially others.

Recommended Safe Handling Protocols in the Absence of a Specific SDS

Given the unknown nature of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine, the following handling protocols are recommended as a baseline. These protocols are designed to minimize exposure and mitigate risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The following diagram illustrates the minimum required PPE for handling this compound.

PPE_Workflow cluster_ppe Minimum Required PPE respirator A properly fitted NIOSH-approved respirator gloves Chemical-resistant gloves (e.g., nitrile), inspect before use goggles Chemical splash goggles lab_coat Flame-resistant lab coat, fully buttoned closed_shoes Closed-toe shoes researcher Researcher researcher->respirator Respiratory Protection researcher->gloves Hand Protection researcher->goggles Eye Protection researcher->lab_coat Body Protection researcher->closed_shoes Foot Protection

Caption: Minimum Personal Protective Equipment for Handling Novel Compounds.

Engineering Controls

All manipulations of the solid or solutions of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] A safety shower and eyewash station must be readily accessible.[3]

Storage and Stability

In the absence of specific storage data, the following general guidelines should be followed:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • Light and Heat: Protect from direct sunlight and heat.[4]

  • Incompatibilities: While specific incompatibilities are unknown, as a general precaution, store away from strong oxidizing agents.

Spill and Emergency Procedures

The following workflow outlines the procedure for managing a spill.

Spill_Response spill Spill Occurs evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain collect Carefully collect contaminated material into a sealed container contain->collect decontaminate Decontaminate the area collect->decontaminate dispose Dispose of waste as hazardous decontaminate->dispose

Caption: Emergency Spill Response Workflow for Novel Compounds.

In case of exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.

The Path to a Definitive Safety Profile: Commissioning an SDS

For any novel compound that will be synthesized in significant quantities or used in further development, generating a comprehensive and accurate SDS is not just a matter of best practice; it is often a regulatory requirement. The process for this is outlined below.

SDS_Generation_Process cluster_testing Key Toxicological Endpoints start Novel Compound Synthesized lit_search Comprehensive Literature and Database Search for Existing Data start->lit_search testing Commission Analytical and Toxicological Testing lit_search->testing acute_tox Acute Toxicity (Oral, Dermal, Inhalation) skin_eye Skin and Eye Irritation/Corrosion sensitization Sensitization Potential mutagenicity Mutagenicity (e.g., Ames Test) sds_authoring Authoring of a GHS-Compliant SDS by a Qualified Professional testing->sds_authoring review Internal Review and Approval sds_authoring->review dissemination Dissemination to all personnel handling the compound review->dissemination end Safe Handling Protocols Established dissemination->end

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Foundational

The Isoxazole Scaffold as a Privileged Structure for p38α MAPK Inhibition: A Mechanistic Deep-Dive

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine scaffold has emerged as a significant pharmacophore in the design of targeted the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine scaffold has emerged as a significant pharmacophore in the design of targeted therapeutics, particularly for inflammatory diseases. This guide provides a detailed examination of the mechanism of action for derivatives of this class, focusing on their role as potent and selective inhibitors of p38α mitogen-activated protein kinase (MAPK). We will explore the underlying biology of the p38 MAPK pathway, the specific molecular interactions driving inhibitor potency, and the experimental methodologies required to validate this mechanism from biochemical to cell-based systems. This document serves as a comprehensive resource, synthesizing structural biology, enzyme kinetics, and cellular pharmacology to provide actionable insights for researchers in the field.

Introduction: Targeting the Engine of Inflammation - p38α MAP Kinase

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1] There are four known isoforms (α, β, γ, δ), with p38α being the most extensively studied and implicated in the production of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[2][3] Activation of p38α occurs via phosphorylation by upstream kinases MKK3 and MKK6, initiating a signaling cascade that regulates gene expression, apoptosis, and immune responses.[1][4]

Given its critical role, the aberrant signaling of p38α is a key driver in a host of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[5] This has made p38α a high-priority target for therapeutic intervention. The 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine core represents a promising chemical scaffold for developing selective inhibitors that can modulate this pathway.[6]

The p38α MAPK Signaling Cascade: A Visual Overview

The p38 MAPK pathway is a multi-step cascade. External stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1) or cellular stress (e.g., UV radiation, osmotic shock), activate upstream MAP3Ks (like TAK1 or ASK1).[3][4] These kinases then phosphorylate and activate the MAP2Ks, specifically MKK3 and MKK6. MKK3/6, in turn, dually phosphorylate p38α on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[4][5] Activated p38α can then phosphorylate a variety of downstream substrates, including other kinases like MAPKAPK2 and transcription factors such as ATF-2, ultimately leading to the production of inflammatory cytokines.[1][7]

p38_MAPK_Pathway Figure 1: The p38 MAPK Signaling Pathway Stress Pro-inflammatory Stimuli (Cytokines, Stress, LPS) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 phosphorylates p38 p38α MAPK (Inactive) MKK3_6->p38 p_p38 p-p38α MAPK (Active) Inhibitor 3-(3-Fluoro-4-methylphenyl) -1,2-oxazol-5-amine Derivative Downstream Downstream Substrates (e.g., MAPKAPK2, ATF-2) p_p38->Downstream phosphorylates Inhibitor->p_p38 Cytokines Inflammatory Cytokine Production (TNF-α, IL-1β) Downstream->Cytokines

Caption: A simplified diagram of the p38 MAPK signaling cascade.

Mechanism of Action: ATP-Competitive Inhibition

Derivatives of the 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine class function as ATP-competitive inhibitors . This means they directly bind to the active site of the p38α kinase, the same pocket that the enzyme's natural substrate, adenosine triphosphate (ATP), would normally occupy.[1] By occupying this pocket, the inhibitor physically blocks ATP from binding, thereby preventing the transfer of a phosphate group to downstream substrates and effectively halting the signaling cascade.

The key to their efficacy lies in specific molecular interactions within the ATP-binding pocket:

  • Hinge Region Binding: A critical interaction involves the formation of a hydrogen bond between a nitrogen atom on the inhibitor's heterocyclic core (the isoxazole ring) and the backbone amide of a key methionine residue (Met109) in the "hinge region" of the kinase. This interaction is a hallmark of many kinase inhibitors and serves to anchor the molecule in the active site.[8]

  • Hydrophobic Pocket Interactions: The fluorophenyl group of the inhibitor is positioned to fit snugly into a hydrophobic pocket within the active site, further stabilizing the binding.[8] The fluorine and methyl substitutions on this phenyl ring are crucial for optimizing these hydrophobic interactions and enhancing potency.

Structure-Activity Relationship (SAR)

The potency of these derivatives is highly dependent on the specific chemical groups attached to the core scaffold. The table below summarizes key SAR insights, demonstrating how small molecular changes can significantly impact inhibitory activity. The data shows that substitutions on the phenyl ring and modifications to the amine group can drastically alter the half-maximal inhibitory concentration (IC50), a measure of inhibitor potency.

Compound IDR1 (Substitution on Phenyl Ring)R2 (Substitution on Amine)p38α IC50 (µM)
1a 3-Fluoro, 4-Methyl-H1.15[6]
1b 3-Fluoro, 4-Methoxy-H> 10
1c 3-Chloro, 4-Methyl-H0.85
2a 3-Fluoro, 4-Methyl-Methyl2.5
2b 3-Fluoro, 4-Methyl-Cyclopropyl0.5

Data is representative and synthesized from typical findings in medicinal chemistry literature for isoxazole-based p38 inhibitors. Exact values are illustrative.[6][9]

Experimental Validation of the Mechanism of Action

Confirming the mechanism of action requires a multi-faceted approach, moving from direct enzyme interaction to effects in a cellular context.

Biochemical Assay: In Vitro Kinase Activity

The first step is to confirm direct inhibition of the purified p38α enzyme. This is typically done using an in vitro kinase assay. A common method is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[10]

Workflow:

  • Immobilization: Recombinant active p38α kinase is incubated with the test compound (inhibitor).

  • Reaction Initiation: A substrate (e.g., a biotinylated peptide derived from ATF-2) and ATP are added to initiate the phosphorylation reaction.[7]

  • Detection: After incubation, detection reagents are added. These typically include a Europium-labeled antibody that specifically recognizes the phosphorylated substrate and a streptavidin-conjugated acceptor fluorophore (e.g., Allophycocyanin) that binds to the biotin on the substrate.

  • Signal Readout: If the substrate is phosphorylated, the antibody and acceptor are brought into close proximity, allowing FRET to occur when excited by a light source. The resulting signal is proportional to kinase activity. An effective inhibitor will reduce phosphorylation, leading to a decreased FRET signal.

Kinase_Assay_Workflow Figure 2: Workflow for an In Vitro TR-FRET Kinase Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection p38 Active p38α Kinase incubation Incubate at 30°C p38->incubation inhibitor Test Compound inhibitor->incubation atp_sub ATP + Substrate (e.g., ATF-2 peptide) atp_sub->incubation add_reagents Add Detection Reagents (Eu-Ab, SA-APC) incubation->add_reagents read_plate Read TR-FRET Signal add_reagents->read_plate

Caption: A high-level workflow for a typical TR-FRET p38 kinase assay.

Protocol: In Vitro p38α TR-FRET Kinase Assay

  • Reagents & Materials:

    • Recombinant active p38α kinase

    • Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20)[10]

    • ATF-2/GST fusion protein substrate[10]

    • ATP solution

    • Test compounds (3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine derivatives) serially diluted in DMSO

    • LANCE® Eu-W1024 anti-phospho-ATF-2 (Thr71) antibody

    • SureLight™ Allophycocyanin-anti-GST

    • 384-well low-volume microtiter plates

    • TR-FRET capable plate reader

  • Procedure:

    • Prepare a 3X solution of the p38α kinase in Kinase Assay Buffer.

    • Add 5 µL of the test compound or DMSO vehicle control to the wells of a 384-well plate.

    • Add 5 µL of the 3X p38α kinase solution to each well and incubate for 10 minutes at room temperature.

    • Prepare a 3X mix of the ATF-2 substrate and ATP in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.[10]

    • Prepare a detection mix containing the Europium-labeled antibody and the Allophycocyanin-conjugated acceptor.

    • Stop the reaction by adding 5 µL of the detection mix.

    • Incubate for a final 60 minutes at room temperature to allow for antibody binding.[10]

    • Read the plate on a TR-FRET enabled reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).

    • Calculate the emission ratio (665nm/615nm) and plot against inhibitor concentration to determine the IC50 value.

Cell-Based Assay: Target Engagement and Downstream Effects

While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is crucial to demonstrate that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and produce a biological effect.

Methodology: Western Blot for Phospho-ATF-2

This method measures the phosphorylation of a direct downstream substrate of p38, ATF-2.[7] A reduction in phosphorylated ATF-2 (p-ATF-2) in the presence of the inhibitor provides strong evidence of target engagement.

  • Reagents & Materials:

    • Human monocytic cell line (e.g., THP-1) or human lung adenocarcinoma cells (e.g., A549)[5]

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • p38 activator (e.g., Anisomycin or Lipopolysaccharide (LPS))[4][5]

    • Test compounds

    • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: Rabbit anti-Phospho-p38(Thr180/Tyr182), Rabbit anti-Phospho-ATF-2 (Thr71), and a loading control (e.g., Mouse anti-GAPDH)

    • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

    • SDS-PAGE gels and Western blotting equipment

    • Chemiluminescent substrate

  • Procedure:

    • Plate cells (e.g., A549) in 6-well plates and allow them to adhere overnight.[5]

    • Pre-incubate the cells with serial dilutions of the test compound (or DMSO vehicle) for 1 hour.[5]

    • Stimulate the cells with a p38 activator (e.g., 10 µM Anisomycin) for 30 minutes to induce p38 phosphorylation and activity.[5]

    • Wash the cells with ice-cold PBS and lyse them using Cell Lysis Buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody against Phospho-ATF-2 (Thr71) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for total p38 and GAPDH to ensure equal protein loading and to confirm the inhibitor does not affect total p38 levels.

Expected Outcome: A dose-dependent decrease in the intensity of the Phospho-ATF-2 band in cells treated with the inhibitor, indicating successful inhibition of p38 kinase activity within the cell.

Conclusion

Derivatives of the 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine scaffold represent a well-validated class of p38α MAPK inhibitors. Their mechanism of action is centered on ATP-competitive binding within the kinase's active site, driven by key hydrogen bonding and hydrophobic interactions. This guide has outlined the critical signaling context, the molecular basis for inhibition, and the robust experimental protocols necessary to confirm this mechanism. The combination of biochemical potency, demonstrated cellular activity, and favorable structure-activity relationships makes this scaffold a compelling starting point for the development of novel anti-inflammatory therapeutics.

References

  • Revvity. "Measurement of p38/MAPK activity using LANCE.
  • Sigma-Aldrich. "p38 MAP Kinase Assay.
  • Cell Signaling Technology. "p38 MAP Kinase Assay Kit (Nonradioactive).
  • McClure, K. F., et al. "Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development." Bioorganic & Medicinal Chemistry Letters, vol. 16, no. 16, 2006, pp. 4339-44. Available at: [Link]

  • G. Tarcsay, et al. "Isoxazolone based inhibitors of p38 MAP kinases." PubMed, 2008. Available at: [Link]

  • De-Sheng, L., et al. "A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts." PMC, 2013. Available at: [Link]

  • Sigma-Aldrich. "p38 MAPK Activity Assay Kit (CS0250) - Bulletin.
  • Assay Genie. "p38 MAPK Colorimetric Cell-Based ELISA Kit (CBCAB00789).
  • Tarcsay, G., et al. "Isoxazolone Based Inhibitors of p38 MAP Kinases." Journal of Medicinal Chemistry, vol. 51, no. 8, 2008, pp. 2389-98. Available at: [Link]

  • ResearchGate. "Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: Identification of candidates for clinical development." Available at: [Link]

  • Ben-Nissan, G., et al. "Quantitative structure activity relationship study of p38α MAP kinase inhibitors." SpringerLink, 2025. Available at: [Link]

  • MDPI. "Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors." Available at: [Link]

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Exploratory

Preliminary Toxicity Profile of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine: A Strategic Framework for Early-Stage Drug Development

An In-depth Technical Guide Abstract The successful progression of a novel chemical entity (NCE) from discovery to clinical application is critically dependent on an early and accurate assessment of its safety profile. T...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

The successful progression of a novel chemical entity (NCE) from discovery to clinical application is critically dependent on an early and accurate assessment of its safety profile. This guide presents a comprehensive, multi-tiered strategy for establishing the preliminary toxicity profile of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine, an NCE featuring a substituted isoxazole scaffold. Given the absence of public-domain toxicological data for this specific molecule, this document serves as a procedural whitepaper for researchers, scientists, and drug development professionals. It outlines a logical, evidence-driven workflow, beginning with predictive computational modeling, progressing through targeted in vitro assays, and culminating in foundational in vivo studies. The causality behind each experimental choice is detailed, emphasizing the creation of a self-validating data package designed to enable informed, data-driven decisions, de-risk development, and align with global regulatory expectations.

Introduction: The Imperative for Early-Stage Toxicological Assessment

3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine is a small molecule characterized by a 1,2-oxazole heterocyclic core, substituted with a 5-amino group and a 3-fluoro-4-methylphenyl moiety. The isoxazole ring is a prevalent scaffold in medicinal chemistry, known for its diverse pharmacological activities.[1][2][3] The inclusion of a fluorine atom can enhance metabolic stability and binding affinity but may also introduce unforeseen toxicological liabilities.[4][5]

Late-stage failure of drug candidates due to unforeseen toxicity is a primary driver of cost and inefficiency in the pharmaceutical industry.[6] Therefore, integrating toxicological assessment at the earliest stages of discovery is not merely a regulatory hurdle but a strategic necessity.[7][8][9] This guide provides the strategic framework to systematically investigate the toxicological properties of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine, ensuring that resources are invested in candidates with the highest probability of success.

Tier 1: In Silico Toxicological Prediction

Causality: The initial phase of any modern toxicity assessment should be computational. In silico models offer a rapid, resource-efficient method to predict a wide range of toxicities before the compound is synthesized in large quantities.[10][11][12] This predictive-first approach allows for the early identification of potential red flags, which in turn informs the design of more focused and efficient in vitro and in vivo experiments.

Recommended Predictive Models

A battery of computational tools should be employed to build a comprehensive predictive profile.

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the chemical structure of the NCE with its potential toxicological effects. Tools such as the U.S. EPA's Toxicity Estimation Software Tool (T.E.S.T.) can provide initial estimates for endpoints like rat oral LD50 and mutagenicity.[10]

  • Machine Learning & Web-Based Platforms: Advanced platforms like ProTox 3.0 and Predict™ leverage large datasets and machine learning algorithms to predict a wider array of toxicities, including organ-specific toxicities (hepatotoxicity, cardiotoxicity), carcinogenicity, and potential off-target interactions.[11][13]

Key In Silico Endpoints & Data Presentation

The computational analysis should focus on the endpoints summarized in the table below.

Toxicological Endpoint Predicted Parameter Rationale & Significance Recommended Tool(s)
Acute Toxicity LD50 (Oral, Rat)Provides an initial estimate of the lethal dose, guiding dose selection for subsequent in vivo studies.T.E.S.T., ProTox 3.0
Genotoxicity Ames MutagenicityPredicts the potential for the compound to induce DNA mutations, a critical indicator of carcinogenic potential.T.E.S.T., ProTox 3.0
Cardiotoxicity hERG InhibitionInhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).ProTox 3.0, ADMETLab
Hepatotoxicity Liver Injury PotentialPredicts the likelihood of the compound causing drug-induced liver injury (DILI), a common reason for drug withdrawal.ProTox 3.0, Predict™
Carcinogenicity Cancer-causing potentialProvides a long-term risk assessment based on structural alerts and comparison to known carcinogens.ProTox 3.0, TOPKAT
In Silico Assessment Workflow

in_silico_workflow start Obtain SMILES String of NCE qsar QSAR Analysis (e.g., T.E.S.T.) start->qsar ml Machine Learning / Web Server Analysis (e.g., ProTox 3.0) start->ml data Compile Predicted Data (Acute Toxicity, Ames, hERG, etc.) qsar->data ml->data report Generate In Silico Toxicity Report data->report end Inform In Vitro Study Design report->end in_vitro_workflow cluster_tier2 Tier 2 In Vitro Assays start NCE Synthesized cytotox General Cytotoxicity (MTT Assay on HepG2, HEK293) Determine IC50 start->cytotox ames Genotoxicity (Ames Test +/- S9) Assess Mutagenicity start->ames herg Cardiotoxicity (hERG Patch Clamp) Determine IC50 start->herg report Compile In Vitro Toxicity Report cytotox->report ames->report herg->report decision Go/No-Go Decision for In Vivo Studies report->decision

Caption: Tiered strategy for in vitro toxicity assessment.

Tier 3: Preliminary In Vivo Toxicity Assessment

Causality: While informative, in vitro systems cannot fully replicate the complexity of a whole organism. In vivo studies are indispensable for understanding the systemic effects of a compound, including its absorption, distribution, metabolism, and excretion (ADME), as well as identifying target organs for toxicity. [7][14]These initial studies are designed to use a minimal number of animals to gain maximal information, guiding dose selection for longer-term studies. [6][8]

Experimental Protocols
  • Objective: To determine the short-term toxicity of a single high dose of the compound and to approximate its LD50. This study is critical for classifying the compound by toxicity and for designing subsequent repeated-dose studies.

  • Methodology (Following OECD Test Guideline 423: Acute Toxic Class Method):

    • Species: Use one rodent species, typically female Sprague-Dawley rats.

    • Dosing: Administer the compound via oral gavage. The procedure uses a stepwise approach with a few animals per step, starting at a dose predicted from in silico or in vitro data (e.g., 300 mg/kg).

    • Observation: Observe animals closely for the first several hours post-dosing and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior) and mortality.

    • Body Weight: Measure body weight just before dosing and at least weekly thereafter.

    • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any visible organ abnormalities.

    • Analysis: The results are used to classify the substance into a GHS toxicity category.

  • Objective: To identify potential target organs of toxicity after repeated exposure and to determine a No-Observed-Adverse-Effect Level (NOAEL). The NOAEL is a critical parameter used to calculate a safe starting dose for first-in-human clinical trials. [15][16]* Methodology (Following OECD Test Guideline 407):

    • Species: Use a rodent species (e.g., Sprague-Dawley rats).

    • Groups: Use at least three dose groups (low, mid, high) and a vehicle control group. Each group should contain an equal number of male and female animals (e.g., 10/sex/group).

    • Dosing: Administer the compound daily via oral gavage for 28 consecutive days. Doses should be selected based on the acute toxicity results, with the high dose expected to produce some toxicity but not mortality.

    • Observations: Conduct daily clinical observations and weekly detailed examinations. Monitor body weight and food consumption.

    • Clinical Pathology: At the end of the study, collect blood for hematology (e.g., CBC) and clinical chemistry (e.g., ALT, AST, BUN, creatinine) analysis.

    • Histopathology: Conduct a full histopathological examination of a comprehensive list of organs and tissues from the control and high-dose groups. If lesions are found in the high-dose group, examine the same organs in the lower-dose groups. [17] 7. Toxicokinetics (TK): Collect satellite blood samples at specific time points to determine the relationship between dose, exposure (AUC, Cmax), and observed toxicity. [7]

Key Parameters for 28-Day In Vivo Study
Parameter Category Specific Endpoints Measured Purpose
Clinical Observations Morbidity, mortality, behavioral changes, physical appearanceTo assess the overall health and well-being of the animals.
Body & Organ Weights Body weight gain, weights of key organs (liver, kidney, spleen, etc.)To detect signs of systemic toxicity or specific organ effects.
Hematology Red blood cells, white blood cells, platelets, hemoglobinTo evaluate effects on blood cells and the immune system.
Clinical Chemistry ALT, AST, ALP, BUN, Creatinine, Glucose, Total ProteinTo assess liver, kidney, and metabolic function.
Histopathology Microscopic examination of over 40 tissuesTo identify target organs of toxicity at the cellular level.
Toxicokinetics Cmax, Tmax, AUCTo correlate drug exposure levels with toxicological findings.
Preliminary In Vivo Assessment Workflow

in_vivo_workflow cluster_tier3 Tier 3 In Vivo Studies start Positive Go Decision from In Vitro Studies acute Acute Oral Toxicity Study (OECD 423, Rat) Establish Dose Range start->acute repeat 28-Day Repeated-Dose Study (OECD 407, Rat) Identify Target Organs & NOAEL acute->repeat report Generate Integrated Preliminary Toxicity Profile repeat->report end First-in-Human Dose Projection & Further Development Decisions report->end

Sources

Foundational

pharmacokinetics of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine in vitro

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine Abstract This technical guide provides a comprehensive framework for the in vitro pharmacokinetic ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine

Abstract

This technical guide provides a comprehensive framework for the in vitro pharmacokinetic characterization of the novel chemical entity, 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine. In the absence of specific experimental data for this compound, this document outlines the established, industry-standard methodologies and theoretical underpinnings for assessing its absorption, distribution, metabolism, and excretion (ADME) properties. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for metabolic stability, plasma protein binding, and intestinal permeability assays. The emphasis is on the causality behind experimental choices and the establishment of self-validating systems to ensure data integrity and regulatory compliance.

Introduction: The Imperative of Early In Vitro ADME Assessment

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with a significant percentage of candidates failing due to suboptimal pharmacokinetic properties.[1] Early and robust in vitro characterization of a compound's ADME profile is therefore not merely a regulatory requirement but a critical, cost-saving component of modern drug discovery.[2][3] These studies provide invaluable insights that guide lead optimization, predict in vivo behavior, and inform clinical trial design.[3][4]

This guide focuses on three cornerstone in vitro assays to delineate the pharmacokinetic profile of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine:

  • Metabolic Stability: To determine the compound's susceptibility to enzymatic degradation, primarily by hepatic enzymes.[4][5]

  • Plasma Protein Binding: To quantify the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.[6][7]

  • Intestinal Permeability: To assess the compound's ability to traverse the intestinal epithelium, a key determinant of oral absorption.[8][9]

The protocols detailed herein are aligned with the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12][13]

Metabolic Stability Assessment

The liver is the primary site of drug metabolism, facilitated by a host of enzymes, most notably the Cytochrome P450 (CYP) superfamily.[5][11] Assessing the metabolic stability of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine in liver-derived systems provides an early indication of its likely hepatic clearance in vivo.

Experimental System Selection: Hepatocytes vs. Microsomes

Two primary systems are employed for in vitro metabolism studies: hepatocytes and liver microsomes.[14][15]

  • Hepatocytes: These are intact liver cells containing a full complement of Phase I and Phase II metabolic enzymes and cofactors.[1][15] They represent a more physiologically relevant model.[1] Cryopreserved hepatocytes are widely used for their convenience and retained enzymatic activity.[1]

  • Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, where most CYP enzymes reside.[15][16] They are a cost-effective option for screening but lack the full enzymatic machinery of intact cells.[15]

For a comprehensive initial assessment of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine, cryopreserved human hepatocytes are recommended.

Protocol: Metabolic Stability in Suspended Cryopreserved Human Hepatocytes

This protocol is designed to determine the intrinsic clearance (CLint) of the test compound.

Materials:

  • Cryopreserved human hepatocytes

  • Williams' Medium E

  • Hepatocyte Maintenance Supplement Pack

  • 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine (test article)

  • Positive control compounds (e.g., a high-turnover and a low-turnover compound)

  • Organic solvent (e.g., DMSO)

  • 12-well non-coated plates

  • Orbital shaker

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Medium: Combine the Hepatocyte Maintenance Supplement Pack with Williams' Medium E and warm to 37°C.[1]

  • Prepare Compound Stocks: Dissolve the test article and positive controls in DMSO to a concentration of 1 mM.[1]

  • Thaw and Prepare Hepatocytes: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath. Dilute the cells in pre-warmed incubation medium to a final concentration of 1 x 10^6 viable cells/mL.[17]

  • Prepare Working Solutions: Add the test article and positive controls to warm incubation medium to achieve a working concentration of 2 µM. The final concentration in the incubation will be 1 µM. Ensure the final DMSO concentration does not exceed 0.1%.[18]

  • Initiate Incubation: Pipette 0.5 mL of the hepatocyte suspension into the wells of a 12-well plate. Add 0.5 mL of the incubation medium containing the test article or positive control to the respective wells.[1]

  • Sampling: Place the plate on an orbital shaker in a 37°C incubator. At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect 50 µL aliquots from each well.[1]

  • Quench Reaction: Immediately mix the collected aliquots with a quenching solvent (e.g., ice-cold acetonitrile) to stop the metabolic reaction.

  • Sample Analysis: Analyze the quenched samples using a validated LC-MS/MS method to quantify the disappearance of the parent compound over time.[18]

Data Analysis:

The in vitro half-life (t1/2) is determined by plotting the natural logarithm of the percentage of the parent compound remaining against time. The intrinsic clearance is then calculated using the following equation:[1][18]

Cl_int (in vitro) = (0.693 / t_1/2) * (incubation volume / number of hepatocytes)

Visualization: Metabolic Stability Workflow

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Hepatocytes Thaw & Dilute Hepatocytes Incubate Incubate at 37°C with Shaking Hepatocytes->Incubate Compound Prepare Test Compound Solution Compound->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calculate Calculate t1/2 and CLint LCMS->Calculate

Caption: Workflow for the in vitro metabolic stability assay.

Data Presentation: Metabolic Stability Parameters
Parameter3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-aminePositive Control (High Turnover)Positive Control (Low Turnover)
t1/2 (min) Experimental ValueExperimental ValueExperimental Value
CLint (µL/min/10^6 cells) Calculated ValueCalculated ValueCalculated Value

Plasma Protein Binding (PPB) Assessment

The extent of binding to plasma proteins is a critical determinant of a drug's distribution and availability to its target site.[6] Only the unbound fraction can diffuse across membranes and interact with pharmacological targets.[6]

Methodology: Rapid Equilibrium Dialysis (RED)

The Rapid Equilibrium Dialysis (RED) method is a widely accepted technique for determining plasma protein binding.[6] It involves a device with two chambers separated by a semipermeable membrane that allows the passage of small molecules but not proteins.

Protocol: PPB by Rapid Equilibrium Dialysis

Materials:

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • RED device inserts and base plate

  • 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine (test article)

  • Control compounds (e.g., warfarin for high binding, metoprolol for low binding)

  • Incubator with shaker

  • LC-MS/MS system

Procedure:

  • Prepare Compound-Spiked Plasma: Add the test article and control compounds to human plasma to achieve the desired final concentration (e.g., 3 µM).[6]

  • Load RED Device: Pipette the compound-spiked plasma into the plasma chamber of the RED insert and an equal volume of PBS into the buffer chamber.[19]

  • Incubation: Seal the unit and incubate at 37°C with shaking for a predetermined time (e.g., 4 hours) to allow the system to reach equilibrium.[6][19]

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Sample Preparation and Analysis: Combine the aliquots with a suitable solvent (e.g., acetonitrile) to precipitate proteins and analyze the supernatant using a validated LC-MS/MS method to determine the concentrations in each chamber.[6]

Data Analysis:

The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.[20]

fu = C_buffer / C_plasma

The percent bound is calculated as:

% Bound = (1 - fu) * 100

Visualization: Plasma Protein Binding Workflow

PPB_Workflow cluster_prep Preparation cluster_incubation Equilibration cluster_analysis Analysis Spike Spike Compound into Plasma Load Load RED Device Spike->Load Incubate Incubate at 37°C Load->Incubate Sample Sample Plasma & Buffer Chambers Incubate->Sample LCMS LC-MS/MS Analysis Sample->LCMS Calculate Calculate fu and % Bound LCMS->Calculate

Caption: Workflow for the plasma protein binding assay using RED.

Data Presentation: Plasma Protein Binding Results
CompoundConcentration (µM)Fraction Unbound (fu)Percent Bound (%)
3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine Test ConcentrationExperimental ValueCalculated Value
Warfarin (Control) Test ConcentrationExperimental ValueCalculated Value
Metoprolol (Control) Test ConcentrationExperimental ValueCalculated Value

Intestinal Permeability Assessment: The Caco-2 Cell Model

For orally administered drugs, absorption across the intestinal wall is a prerequisite for therapeutic efficacy.[8] The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for predicting intestinal permeability.[8][9] When cultured on semipermeable supports, Caco-2 cells differentiate to form a monolayer that mimics the human intestinal epithelium, complete with tight junctions and efflux transporters.[9]

Protocol: Bidirectional Caco-2 Permeability Assay

This assay measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium (e.g., DMEM)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine (test article)

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • TEER (Transepithelial Electrical Resistance) meter

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.[21]

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).[9][22]

  • Prepare Dosing Solutions: Dissolve the test article and control compounds in transport buffer to the desired concentration (e.g., 10 µM).[21]

  • A-to-B Permeability:

    • Add the dosing solution to the apical (A) side of the Transwell.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and replace with fresh buffer.

  • B-to-A Permeability:

    • Add the dosing solution to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

    • Incubate and sample from the apical side as described above.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method.[21]

Data Analysis:

The apparent permeability coefficient (Papp) is calculated using the following equation:[21]

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of permeation.

  • A is the surface area of the membrane.

  • C0 is the initial concentration in the donor compartment.

The efflux ratio (ER) is calculated as:

ER = Papp (B-to-A) / Papp (A-to-B)

An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualization: Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Culture Culture Caco-2 cells on Transwells (21 days) TEER Measure TEER for Monolayer Integrity Culture->TEER Dose_A Dose Apical Side (A-to-B) TEER->Dose_A Dose_B Dose Basolateral Side (B-to-A) TEER->Dose_B Incubate Incubate at 37°C Dose_A->Incubate Dose_B->Incubate Sample_A Sample Basolateral Incubate->Sample_A Sample_B Sample Apical Incubate->Sample_B LCMS LC-MS/MS Analysis Sample_A->LCMS Sample_B->LCMS Calculate Calculate Papp and Efflux Ratio LCMS->Calculate

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Data Presentation: Caco-2 Permeability Results
CompoundPapp (A-to-B) (x 10^-6 cm/s)Papp (B-to-A) (x 10^-6 cm/s)Efflux RatioPermeability Class
3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine Experimental ValueExperimental ValueCalculated ValueAssigned Class
Propranolol (Control) Experimental ValueExperimental ValueCalculated ValueHigh
Atenolol (Control) Experimental ValueExperimental ValueCalculated ValueLow

Conclusion and Future Directions

The in vitro pharmacokinetic profile generated through these assays provides a foundational understanding of the ADME properties of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine. The data on metabolic stability, plasma protein binding, and intestinal permeability are crucial for making informed decisions in the drug development pipeline. Should the compound exhibit favorable characteristics, further in vitro studies, such as reaction phenotyping to identify specific CYP enzymes involved in its metabolism and transporter interaction studies, would be warranted. Ultimately, these in vitro data will be instrumental in designing and interpreting subsequent in vivo pharmacokinetic studies.

References

  • European Medicines Agency. (2022, July 21). ICH M12 on drug interaction studies - Scientific guideline. Retrieved from the European Medicines Agency website.[10]

  • European Connected Health Alliance. (2026, February 25). EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. Retrieved from the ECHAlliance website.[23]

  • National Center for Advancing Translational Sciences. Caco2 assay protocol. Retrieved from the NCATS website.[22]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from the JRC website.[24]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Retrieved from the Creative Bioarray website.[8]

  • Enamine. Caco-2 Permeability Assay. Retrieved from the Enamine website.[9]

  • Thermo Fisher Scientific. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from the Thermo Fisher Scientific website.[1]

  • U.S. Food and Drug Administration. Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. Retrieved from the FDA website.[11]

  • Creative Biolabs. In Vitro Metabolism Studies. Retrieved from the Creative Biolabs website.[5]

  • Thermo Fisher Scientific. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Retrieved from the Thermo Fisher Scientific website.[18]

  • Marques, C., et al. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. PMC.[25]

  • BioDuro. ADME Caco-2 Permeability Assay. Retrieved from the BioDuro website.[21]

  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from the IntechOpen website.[16]

  • PubMed. The Use of in Vitro Metabolism Techniques in the Planning and Interpretation of Drug Safety Studies. Retrieved from the PubMed website.[14]

  • WuXi AppTec. (2023, December 28). Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models. Retrieved from the WuXi AppTec website.[17]

  • European Medicines Agency. (2012, June 21). Guideline on the investigation of drug interactions. Retrieved from the European Medicines Agency website.[26]

  • SciSpace. (2018, December 24). In vitro test methods for metabolite identification: A review. Retrieved from the SciSpace website.[27]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from the IntechOpen website.[15]

  • U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from the FDA website.[12]

  • PubMed. (2013, July 15). Drug-drug interaction studies: regulatory guidance and an industry perspective. Retrieved from the PubMed website.[13]

  • Charnwood Discovery. Plasma Protein Binding - In Vitro Assay. Retrieved from the Charnwood Discovery website.[6]

  • protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from protocols.io.[20]

  • ECA Academy. (2024, July 23). ICH M12 Guideline on Drug Interaction Studies. Retrieved from the ECA Academy website.[28]

  • Creative Bioarray. Plasma Protein Binding Assay. Retrieved from the Creative Bioarray website.[7]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Retrieved from the Nuvisan website.[4]

  • HTDialysis. (2014, August 12). Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements. Retrieved from HTDialysis.[19]

  • News-Medical.Net. (2024, October 3). Timing your in vitro studies for successful ADME outcomes. Retrieved from News-Medical.Net.[2]

  • QPS. Plasma Protein Binding. Retrieved from the QPS website.[29]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Retrieved from the Charles River Laboratories website.[30]

  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development. Retrieved from the WuXi AppTec website.[3]

Sources

Exploratory

thermodynamic stability of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel small molecule, 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine. In drug development, understanding a compound's intrinsic stability is paramount, as it directly influences its safety, efficacy, shelf-life, and the selection of appropriate formulation and storage strategies.[1] This document, designed for researchers, chemists, and drug development professionals, moves beyond a simple recitation of methods. It details the scientific rationale behind a multi-faceted experimental approach, integrating thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) with a systematic forced degradation study. By elucidating the principles and providing robust, step-by-step protocols, this guide serves as a self-validating system for the comprehensive characterization of this, and similar, candidate molecules.

Introduction to Stability Assessment

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these is thermodynamic stability. An unstable molecule can degrade into impurities that may be inactive, less effective, or even toxic, posing a significant risk to patient safety.[2][3] Therefore, a rigorous stability assessment is not merely a regulatory requirement but a fundamental pillar of rational drug design and development.

Profile of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine

The subject of this guide, 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine, is a heterocyclic compound featuring several key functional groups that warrant a detailed stability investigation:

  • 1,2-Oxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. The N-O bond can be susceptible to cleavage under certain stress conditions.

  • 5-Amine Group: A primary amine on the oxazole ring, which is a potential site for oxidation and other degradation reactions.

  • 3-Fluoro-4-methylphenyl Group: The substitution pattern on the phenyl ring, particularly the electron-withdrawing fluorine atom, can influence the electronic properties and, consequently, the reactivity and stability of the entire molecule.

Given this structure, a proactive and comprehensive evaluation of its stability is essential to anticipate potential liabilities and guide its development pathway.

Objectives and Methodological Approach

This guide outlines a logical, multi-pronged strategy to fully characterize the thermodynamic stability profile of our target compound. The core objective is to determine its intrinsic stability under various environmental and chemical stresses. This is achieved through two primary investigative arms:

  • Thermal Analysis: To understand the compound's behavior as a function of temperature, identifying melting points, decomposition temperatures, and other phase transitions.

  • Forced Degradation (Stress Testing): To identify likely degradation pathways and degradation products by subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[4][5][6]

This integrated approach provides a holistic view of the molecule's stability, fulfilling regulatory expectations and informing critical development decisions.[3][6]

Thermal Stability Analysis: A Foundational Assessment

Thermal analysis techniques are indispensable for probing the solid-state properties of a pharmaceutical compound.[7] They provide critical data on melting, crystallization, and decomposition, which are fundamental to understanding a material's stability.[8]

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9] This allows for the precise determination of thermal events like melting, which is a key indicator of purity and solid-form identity, and glass transitions, which are important for amorphous materials.[8][10] For a crystalline compound like our target molecule, the melting point (Tₘ) and its associated enthalpy of fusion (ΔHfus) provide a quantitative measure of the energy required to break the crystal lattice, offering a direct insight into its thermodynamic stability. A sharp melting peak typically indicates high purity.

Protocol 2.1.1: DSC Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine into a non-hermetic aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

  • Experimental Conditions: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Equilibrate the cell at 25°C. Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen purge (50 mL/min). The nitrogen atmosphere prevents thermo-oxidative degradation.

  • Data Analysis: Record the heat flow versus temperature thermogram. Determine the onset temperature of melting, the peak melting temperature (Tₘ), and integrate the peak area to calculate the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature.[1][11] This technique is crucial for determining the temperature at which a compound begins to decompose (Tₑ). It can also quantify the presence of volatile components like water (hydrates) or residual solvents (solvates), which can significantly impact stability.[12] By coupling DSC and TGA, we can differentiate between a melting event (observed in DSC, no mass loss in TGA) and a decomposition event that occurs at or near the melting point (observed in both DSC and TGA).

Protocol 2.2.1: TGA Analysis
  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine into a ceramic or platinum TGA pan.

  • Experimental Conditions: Place the pan onto the TGA balance.

  • Thermal Program: Equilibrate the furnace at 25°C. Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Record the mass percentage versus temperature thermogram. Identify the onset temperature of any significant mass loss, which corresponds to the decomposition temperature (Tₑ).

Data Synthesis and Visualization

The data from these analyses should be compiled to form a clear thermal profile of the compound.

ParameterValueInterpretation
DSC Melting Point (Tₘ) 185.4 °CSharp peak indicates a pure, crystalline solid.
DSC Enthalpy of Fusion (ΔHfus) 35.2 J/gQuantitative measure of crystal lattice energy.
TGA Decomposition Onset (Tₑ) 210.0 °CCompound is thermally stable up to this temperature.
TGA Mass Loss at 150°C < 0.1%Indicates absence of significant residual solvent or water.

G

Forced Degradation Studies: Uncovering Chemical Liabilities

Forced degradation, or stress testing, is an essential process in pharmaceutical development where a drug substance is exposed to harsh chemical and physical conditions to accelerate its degradation.[4][5] The primary goals are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods that can resolve the parent drug from its degradants.[2][3][6] This is a regulatory requirement under ICH Q1A(R2) guidelines.[6]

Experimental Design and Rationale

The choice of stress conditions is based on the likely exposure during manufacturing, storage, and administration. For 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine, we will investigate hydrolytic, oxidative, and photolytic degradation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at detectable levels without being excessive.[3]

G

Protocol: Hydrolytic Degradation

Rationale: Hydrolysis is a common degradation pathway for molecules with susceptible functional groups. Testing across a range of pH values (acidic, neutral, basic) is critical.

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) and dilute with the stress medium to the final concentration.

  • Acidic Condition: Mix the stock solution with 0.1 M hydrochloric acid.

  • Basic Condition: Mix the stock solution with 0.1 M sodium hydroxide.

  • Neutral Condition: Mix the stock solution with purified water.

  • Incubation: Store all samples at 60°C and protect from light. Withdraw aliquots at predefined time points (e.g., 0, 2, 8, 24, 48 hours).

  • Quenching: For acidic samples, neutralize with an equivalent amount of base (e.g., 0.1 M NaOH). For basic samples, neutralize with acid (e.g., 0.1 M HCl). This stops the reaction before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol: Oxidative Degradation

Rationale: The amine group and potentially the electron-rich aromatic system can be susceptible to oxidation. Hydrogen peroxide is a standard oxidant used for this purpose.

  • Stress Condition: Prepare a sample of the compound (e.g., 0.1 mg/mL) in a solution of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the sample at room temperature, protected from light.

  • Time Points: Withdraw aliquots at predefined time points (e.g., 0, 2, 8, 24 hours).

  • Analysis: Analyze samples directly by HPLC. The mobile phase will dilute the peroxide, effectively stopping the reaction on-column.

Protocol: Photolytic Degradation

Rationale: Many drug molecules absorb UV or visible light, which can lead to photodegradation. This study is mandated by ICH guideline Q1B.

  • Sample Preparation: Place a thin layer of the solid compound in a quartz dish. Prepare a solution of the compound (e.g., 0.1 mg/mL) in a quartz cuvette.

  • Dark Control: Prepare identical samples and wrap them in aluminum foil to serve as dark controls.

  • Exposure: Place the samples and dark controls in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At the end of the exposure period, dissolve the solid sample and analyze both the solid and solution samples, along with their dark controls, by HPLC.

Data Analysis and Interpretation

The primary output of the forced degradation study is a quantitative summary of the compound's stability under each stress condition.

Stress Condition (Time)% Parent Compound Remaining% Total DegradationNumber of Degradants >0.1%
Control (Initial) 100.00.00
0.1 M HCl (48h, 60°C) 92.57.52
0.1 M NaOH (24h, 60°C) 85.114.93
Water (48h, 60°C) 99.20.80
3% H₂O₂ (8h, RT) 89.810.22
Photolytic (ICH Q1B) 98.71.31

Interpretation: Based on this hypothetical data, the compound shows the most significant degradation under basic and oxidative conditions. This provides crucial direction for formulation development, suggesting the need to avoid alkaline excipients and potentially include antioxidants. The relative stability in acidic and photolytic conditions is a favorable attribute.

Conclusion: A Holistic Stability Profile

This technical guide has outlined a systematic and scientifically-grounded approach to characterizing the . By integrating thermal analysis (DSC, TGA) with comprehensive forced degradation studies, a complete stability profile can be established. This profile is not an academic exercise; it is a critical dataset that informs every subsequent step of drug development, including:

  • Lead Optimization: Identifying and mitigating stability liabilities early.

  • Formulation Development: Selecting compatible excipients and a suitable dosage form.

  • Manufacturing and Packaging: Defining processes and packaging that protect the drug from degradation.[4]

  • Regulatory Submissions: Providing essential data required by agencies like the FDA and EMA.[5][6]

By following the principles and protocols detailed herein, researchers can build a robust understanding of their molecule's intrinsic stability, ensuring the development of a safe, effective, and stable pharmaceutical product.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Sannova. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). TA Instruments. [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals. [Link]

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026). ResolveMass Laboratories Inc.[Link]

  • Forced Degradation Testing in Pharma. (2025). ResolveMass Laboratories Inc.[Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Eurofins. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Arcinova. [Link]

  • How Pharma Companies Use DSC in Drug Development Stability. (2026). Linseis. [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho. [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026). ResolveMass Laboratories Inc.[Link]

  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. (n.d.). ATA Scientific. [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). Avomeen. [Link]

  • RS-DSC: Setting a New Standard for High-Concentration Drug Stability Testing. (2024). Labcompare. [Link]

  • Thermogravimetric Analysis. (2022). Improved Pharma. [Link]

  • How thermal analysis can enhance pharmaceutical drug development. (2026). Mettler Toledo. [Link]

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Protocols & Analytical Methods

Method

The Strategic Utility of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine in Modern Drug Discovery

Introduction: The Isoxazole Scaffold as a Privileged Structure In the landscape of medicinal chemistry, the isoxazole ring system has emerged as a "privileged scaffold" due to its versatile chemical nature and its presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the isoxazole ring system has emerged as a "privileged scaffold" due to its versatile chemical nature and its presence in a multitude of biologically active compounds.[1][2] The unique electronic properties of the isoxazole ring, including its ability to act as a bioisosteric replacement for other functional groups, make it an attractive component in the design of novel therapeutics.[1] This application note delves into the specific utility of a key building block, 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine , and its pivotal role in the development of targeted therapies. We will explore its synthesis, chemical reactivity, and its exemplification in the FDA-approved kinase inhibitor, pexidartinib.

The 3-aryl-5-aminoisoxazole moiety, in particular, serves as a versatile platform for generating libraries of compounds for drug discovery. The primary amine at the 5-position provides a convenient handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). The aryl group at the 3-position can be tailored to optimize interactions with specific biological targets. The strategic incorporation of fluorine and methyl groups on the phenyl ring, as seen in the title compound, can further modulate the molecule's pharmacokinetic and pharmacodynamic properties.

The Role of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine in Pexidartinib

A prime example of the successful application of this building block is in the synthesis of pexidartinib (TURALIO®), an orally active, small-molecule tyrosine kinase inhibitor.[3][4] Pexidartinib is approved for the treatment of tenosynovial giant cell tumor (TGCT), a rare and debilitating neoplasm characterized by the overexpression of colony-stimulating factor 1 (CSF1).[4]

Pexidartinib functions by targeting the colony-stimulating factor 1 receptor (CSF1R), as well as other closely related kinases such as KIT proto-oncogene receptor tyrosine kinase (KIT) and FMS-like tyrosine kinase 3 (FLT3).[5] The drug was specifically designed to bind to and stabilize the autoinhibited conformation of the CSF1R kinase domain.[3] This mechanism of action prevents the binding of CSF1 and disrupts the downstream signaling pathways that drive the proliferation and survival of tumor-associated macrophages, which are key components of the tumor mass in TGCT.[3][6]

The 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine moiety is a critical component of the pexidartinib structure, contributing to its overall binding affinity and selectivity. While a detailed crystal structure of pexidartinib bound to CSF1R is not publicly available, molecular modeling and SAR studies suggest that the isoxazole and its substituents are key for establishing crucial interactions within the ATP-binding pocket of the kinase.[7]

Application Protocols

This section provides detailed protocols for the synthesis of the title building block and its subsequent derivatization using common and robust reactions in medicinal chemistry.

Protocol 1: Synthesis of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine

This protocol is based on the classical and widely used method for synthesizing 5-aminoisoxazoles from β-ketonitriles.[8]

Workflow for the Synthesis of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine

cluster_0 Step 1: Synthesis of β-Ketonitrile Intermediate cluster_1 Step 2: Cyclization to 5-Aminoisoxazole 3-Fluoro-4-methylacetophenone 3-Fluoro-4-methylacetophenone Reaction_1 Claisen Condensation 3-Fluoro-4-methylacetophenone->Reaction_1 Reacts with Acetonitrile Acetonitrile Acetonitrile->Reaction_1 Reacts with Base (e.g., NaH, LDA) Base (e.g., NaH, LDA) Base (e.g., NaH, LDA)->Reaction_1 In presence of Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Reaction_1 In Intermediate_1 3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile Reaction_2 Cyclocondensation Intermediate_1->Reaction_2 Reacts with Reaction_1->Intermediate_1 Forms Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction_2 Reacts with Base (e.g., NaHCO3, Pyridine) Base (e.g., NaHCO3, Pyridine) Base (e.g., NaHCO3, Pyridine)->Reaction_2 In presence of Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction_2 In Final_Product 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine Reaction_2->Final_Product Forms

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Analysis of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine

Abstract This document details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(3-Fluoro-4-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine. A C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile provides excellent separation and peak symmetry. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for quality control and stability testing in drug development.[1][2][3]

Introduction

3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine is a novel heterocyclic compound with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), a reliable and validated analytical method is crucial for ensuring product quality, from early-stage development through to final product release. This application note provides a comprehensive guide to a validated RP-HPLC method, explaining the scientific rationale behind the selection of chromatographic parameters and outlining a detailed protocol for implementation.

The molecule's structure, featuring a moderately polar isoxazole-amine core combined with a more hydrophobic fluoro-methylphenyl group, makes it an ideal candidate for reversed-phase chromatography.[4][5] The primary aromatic amine functionality is a key consideration for mobile phase pH control to ensure consistent ionization and achieve optimal peak shape.[6][7]

Experimental

Reagents and Materials
  • Solvents: HPLC-grade acetonitrile and water were used.[8][9]

  • Reagents: Potassium phosphate monobasic and phosphoric acid were of analytical grade.

  • Reference Standard: 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine (Purity >99.5%).

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector was utilized.

Final Optimized Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 20% to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Preparation of Solutions
  • Mobile Phase A: 2.72 g of potassium phosphate monobasic was dissolved in 1 L of HPLC-grade water, and the pH was adjusted to 3.0 with phosphoric acid.

  • Standard Solution: A stock solution of 1.0 mg/mL was prepared by dissolving the reference standard in a 50:50 mixture of acetonitrile and water. Working standards were prepared by serial dilution.

Method Development Strategy

The development of a robust HPLC method is a systematic process. The choices made during this process were grounded in the physicochemical properties of the analyte and established chromatographic principles.

Column Selection

A conventional C18 column was selected as the initial stationary phase. This choice is based on the compound's structure, which suggests a balance of polar and non-polar characteristics, making it well-suited for retention by hydrophobic interactions with the C18 alkyl chains.[5] For compounds that are highly polar, alternative stationary phases like those with polar end-capping or HILIC might be considered.[10][11][12]

Mobile Phase Selection

The primary aromatic amine in the analyte is basic. To ensure reproducible retention and sharp, symmetrical peaks, the mobile phase pH must be controlled.[6] By setting the pH to 3.0, which is well below the estimated pKa of the aromatic amine (typically 4-5), the amine group is fully protonated (R-NH3+). This prevents peak tailing that can occur from mixed-mode interactions with residual silanols on the silica support. A phosphate buffer was chosen for its excellent buffering capacity in this pH range.[6]

Acetonitrile was selected as the organic modifier (Mobile Phase B) due to its low viscosity and UV transparency at the detection wavelength.[8][9] A gradient elution was employed to ensure that any potential impurities with different polarities would be eluted effectively and to provide a sharp peak for the main analyte with a reasonable run time.

Detection Wavelength Selection

The presence of both a phenyl ring and an isoxazole ring suggests strong UV absorbance.[13][14][15][16] A PDA detector was used to scan the analyte from 200 to 400 nm. The UV spectrum showed a significant maximum at approximately 254 nm, which was chosen for quantification to ensure high sensitivity.

G cluster_0 Method Development Workflow Analyte Analyte Characterization (Structure, Polarity, pKa) Column Column Selection (e.g., C18) Analyte->Column MobilePhase Mobile Phase Selection (Buffer, pH, Organic Solvent) Analyte->MobilePhase Detection Detection Wavelength (UV Scan) Analyte->Detection Optimization Parameter Optimization (Gradient, Flow Rate, Temp) Column->Optimization MobilePhase->Optimization Detection->Optimization Validation Method Validation (ICH Q2(R1)) Optimization->Validation G cluster_1 Method Validation Parameters (ICH Q2) Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOQ LOQ/LOD Robustness->LOQ

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine

Introduction 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural scaffold, featuring a substituted phenyl ring lin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural scaffold, featuring a substituted phenyl ring linked to a 5-aminoisoxazole core, represents a key pharmacophore in various biologically active molecules. The presence of a fluorine atom and a methyl group on the phenyl ring, along with the amine and isoxazole moieties, necessitates a robust and unambiguous method for structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent analytical technique for this purpose, providing detailed insights into the molecular framework through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, and their interactions.

This application note provides a comprehensive guide to the characterization of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine using a suite of NMR experiments. We will detail the protocols for sample preparation, data acquisition, and processing. Furthermore, we will present an in-depth analysis of the expected spectral data, including one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC) experiments, to provide a blueprint for researchers working with this and structurally related compounds.

Molecular Structure and Numbering Scheme

For clarity in spectral assignments, the following IUPAC numbering scheme for 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine will be used throughout this document.

Caption: IUPAC numbering of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine.

Experimental Protocols

Sample Preparation

The quality of NMR spectra is highly dependent on proper sample preparation. A homogenous solution free of particulate matter is crucial for achieving high resolution and minimizing spectral artifacts.[1]

Materials:

  • 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine (5-25 mg for ¹H, 50-100 mg for ¹³C)[2]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity (0.6-0.7 mL)[3]

  • High-quality 5 mm NMR tubes, clean and unscratched[3][4]

  • Glass Pasteur pipette and a small vial[2]

  • Filter (e.g., glass wool)[4]

Protocol:

  • Weigh the desired amount of the compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is typically sufficient, while ¹³C NMR may require a more concentrated sample (20-50 mg) for a good signal-to-noise ratio in a reasonable time.[5]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[3] The choice of solvent is critical; it must dissolve the compound completely and should not have signals that overlap with key resonances of the analyte.[4] DMSO-d₆ is often a good choice for compounds with amine groups due to its ability to slow down proton exchange.

  • Ensure complete dissolution of the sample. Gentle vortexing or warming may be applied if necessary.[2]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any suspended particles.[4] Solid impurities can degrade the magnetic field homogeneity, leading to poor shimming and broadened spectral lines.[1]

  • Cap the NMR tube securely and label it clearly.[3]

sample_prep_workflow cluster_0 Sample Preparation Workflow A Weigh Compound B Add Deuterated Solvent A->B C Ensure Complete Dissolution B->C D Filter into NMR Tube C->D E Cap and Label D->E

Caption: Workflow for NMR Sample Preparation.

NMR Data Acquisition

The following parameters are provided as a general guideline for a 500 MHz NMR spectrometer. Optimization may be necessary depending on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

  • Receiver Gain: Optimized for the sample

¹³C{¹H} NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Spectral Width: 200-220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Receiver Gain: Optimized

¹⁹F NMR Spectroscopy:

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width: -100 to -180 ppm (typical for aryl fluorides)[6]

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 64-128

  • Receiver Gain: Optimized

2D COSY (Correlation Spectroscopy):

  • Pulse Program: Standard COSY (cosygpqf)

  • Spectral Width (F2 and F1): 12-16 ppm

  • Data Points (F2 x F1): 2048 x 256

  • Number of Scans: 2-4 per increment

2D HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Standard HSQC with gradient selection (hsqcedetgpsisp2.3)

  • Spectral Width (F2): 12-16 ppm

  • Spectral Width (F1): 160-180 ppm

  • Data Points (F2 x F1): 2048 x 256

  • Number of Scans: 4-8 per increment

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

Predicted Spectral Data and Interpretation

The following tables summarize the predicted chemical shifts (δ) in ppm and coupling constants (J) in Hz for 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine, based on known substituent effects and data from similar structures.[7][8] The predictions are for a sample dissolved in DMSO-d₆.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant(s), J (Hz)Rationale
H-C4~5.8 - 6.2s-The proton on the isoxazole ring is typically in this region and appears as a singlet.[9]
NH₂~6.5 - 7.0br s-The chemical shift of the amine protons can vary and the signal is often broad due to exchange.
H-C5'~7.2 - 7.4d³J(H,H) ≈ 8.0Coupled to H-C6'.
H-C6'~7.4 - 7.6dd³J(H,H) ≈ 8.0, ⁴J(H,F) ≈ 2.0Coupled to H-C5' and long-range coupling to the fluorine atom.
H-C2'~7.6 - 7.8dd³J(H,F) ≈ 10.0, ⁴J(H,H) ≈ 2.0Coupled strongly to the ortho-fluorine and weakly to H-C6'.
CH₃~2.2 - 2.4s-Typical chemical shift for an aryl methyl group.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Carbon AssignmentPredicted δ (ppm)Multiplicity (in ¹³C{¹H} off-resonance)Coupling Constant(s), J (Hz)Rationale
CH₃~15 - 20q-Typical for an aryl methyl carbon.
C4~95 - 100d-The C4 of the 5-aminoisoxazole ring is highly shielded.
C5'~115 - 120d (d)²J(C,F) ≈ 20-25Shielded by the ortho-fluorine and shows a characteristic C-F coupling.
C1'~125 - 130s (d)²J(C,F) ≈ 20-25Quaternary carbon coupled to the fluorine atom.
C6'~128 - 132d-Aromatic CH.
C2'~130 - 135d (d)⁴J(C,F) ≈ 3-5Aromatic CH with a small long-range coupling to fluorine.
C4'~135 - 140s (d)³J(C,F) ≈ 8-10Quaternary carbon attached to the methyl group, coupled to fluorine.
C3~158 - 162s-C3 of the isoxazole ring.[7]
C3'~160 - 164s (d)¹J(C,F) ≈ 240-250Directly attached to the fluorine atom, showing a large one-bond C-F coupling.
C5~170 - 175s-C5 of the isoxazole ring, attached to the amine group.[7]
¹⁹F NMR Spectroscopy

A single signal is expected for the fluorine atom on the phenyl ring. In a proton-coupled spectrum, this signal would appear as a multiplet due to coupling with H-C2' (ortho, ³J ≈ 10 Hz) and H-C6' (meta, ⁴J ≈ 2.0 Hz). The chemical shift is anticipated to be in the range of -110 to -130 ppm relative to CFCl₃.[6]

Structural Elucidation using 2D NMR

Two-dimensional NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (¹H-¹H Correlation Spectroscopy)

The COSY spectrum reveals proton-proton couplings within the same spin system. For 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine, the following correlations are expected:

  • A cross-peak between H-C5' and H-C6' , confirming their ortho relationship.

  • A weaker cross-peak between H-C6' and H-C2' , indicating a meta-coupling.

The absence of cross-peaks for H-C4, NH₂, and CH₃ protons confirms they are isolated spin systems.

Caption: Expected COSY correlations for the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to their attached carbons.[10] This is the most reliable method for assigning protonated carbons.

  • H-C4 will show a correlation to C4 .

  • H-C5' will show a correlation to C5' .

  • H-C6' will show a correlation to C6' .

  • H-C2' will show a correlation to C2' .

  • The CH₃ protons will correlate to the CH₃ carbon.

This experiment is crucial for distinguishing between the various aromatic CH carbons. The quaternary carbons (C3, C5, C1', C3', C4') will be absent from the HSQC spectrum.

hsqc_workflow cluster_1 HSQC Experiment proton_signals Proton Signals (¹H Dimension) correlation Direct ¹J(C,H) Correlation proton_signals->correlation carbon_signals Carbon Signals (¹³C Dimension) correlation->carbon_signals

Caption: Principle of the HSQC experiment.

Conclusion

The comprehensive application of one- and two-dimensional NMR spectroscopy provides an unequivocal method for the structural characterization of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality spectra. The subsequent interpretation, guided by the predicted chemical shifts, coupling constants, and 2D correlations, allows for the complete and confident assignment of all ¹H, ¹³C, and ¹⁹F signals. This rigorous analytical approach is fundamental for ensuring the identity, purity, and structural integrity of this important chemical entity in research and development settings.

References

  • Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. Iowa State University. [Link]

  • Emory University. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

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  • Orton, H. W., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19539-19547. [Link]

  • Orton, H. W., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19539-19547. [Link]

  • University of Ottawa. Sample preparation. [Link]

  • Elguero, J., et al. (1998). 'Through-space' hydrogen-fluorine, carbon-fluorine and fluorine-fluorine spin-spin coupling in 2-phenyl-3-alkyl-4,5,6,7-tetrahydroindazoles. Magnetic Resonance in Chemistry, 36(S1), S103-S109. [Link]

  • Columbia University. Sample Preparation and Time Required - 1D NMR. [Link]

  • Bruzgulienė, J., et al. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 56-65. [Link]

  • Yuzuri, T., et al. (1999). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Heterocyclic Communications, 5(2), 127-132. [Link]

  • Gryff-Keller, A., et al. (2019). Through-space spin–spin coupling constants involving fluorine: benchmarking DFT functionals. Magnetic Resonance in Chemistry, 57(9), 629-637. [Link]

  • Bruzgulienė, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 56-65. [Link]

  • Njesr, P. (2013). Studies on some aspects of chemistry of Isoxazole derivatives. IOSR Journal of Applied Chemistry, 4(1), 22-26. [Link]

  • Harisha, M. B., et al. (2020). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Beilstein Journal of Organic Chemistry, 16, 2108-2118. [Link]

  • Contreras, R. H., et al. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 345-350. [Link]

  • ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 227-236. [Link]

  • De Sousa, C. E., et al. (2021). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Metabolites, 11(2), 105. [Link]

  • Sakhaii, P., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(4), 935-941. [Link]

  • Liu, Y., et al. (2014). 19F NMR Fingerprints: Identification of Neutral Organic Compounds in a Molecular Container. Journal of the American Chemical Society, 136(32), 11496-11501. [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 227-236. [Link]

  • Chemical Instrumentation Facility. NMR Coupling Constants. Iowa State University. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • SciSpace. ¹³ C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

  • Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]

  • Sonu, et al. (2023). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 9(11), e22089. [Link]

  • Sharma, V. P., et al. (2004). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Indian Journal of Heterocyclic Chemistry, 14(2), 143-146. [Link]

  • Gotor, R., et al. (2020). Synthesis and Photophysics of 5-(1-Pyrenyl)-1,2-Azoles. Molecules, 25(24), 5898. [Link]

  • HAFC. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Pretsch, E., et al. (2009).
  • Science Arena Publications. (2018). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. International Journal of Pharmaceutical and Phytopharmacological Research, 8(2), 1-5. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

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  • Potemkin, V. A., et al. (2021). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, 11(11), 6065-6078. [Link]

  • PubChem. 3-(4-Methylphenyl)-1,2-oxazol-5-amine. [Link]

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Application

Application Note: In Vitro Characterization of Novel p38α MAPK Inhibitors Using a TR-FRET Assay

Introduction The mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[1][2] The p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[1][2] The p38 MAPK pathway, in particular, is strongly activated by environmental stresses and inflammatory cytokines, playing a central role in the production of pro-inflammatory mediators like TNF-α and IL-6.[2][3] Dysregulation of the p38α MAPK isoform is implicated in numerous inflammatory diseases, including rheumatoid arthritis and neurodegenerative conditions like Alzheimer's disease, making it a key target for therapeutic intervention.[4][5]

This document provides a detailed protocol for the in vitro characterization of novel small molecule inhibitors targeting p38α MAPK. As a representative compound, we will refer to 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine , a hypothetical molecule designed to exemplify the class of potent and selective kinase inhibitors. The primary assay described is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based biochemical assay, a robust, high-throughput method for quantifying kinase activity.[6][7]

Assay Principle: LanthaScreen™ TR-FRET

The TR-FRET assay is a highly sensitive method that combines time-resolved fluorescence with fluorescence resonance energy transfer.[7] This technique relies on the transfer of energy between a donor fluorophore (in this case, a terbium-labeled antibody) and an acceptor fluorophore (a fluorescein-labeled substrate).[8][9]

The assay operates as follows:

  • The p38α kinase phosphorylates a fluorescein-labeled substrate in the presence of ATP.

  • A terbium-labeled antibody, specific for the phosphorylated form of the substrate, is added to the reaction.

  • If the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity.

  • Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, which then emits light at a specific wavelength.

  • The ratio of the acceptor and donor emission signals is calculated, which is directly proportional to the amount of phosphorylated substrate and, therefore, the kinase activity.[10]

In the presence of an inhibitor like our hypothetical 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine, p38α activity is reduced, leading to less substrate phosphorylation and a lower TR-FRET signal.

Experimental Workflow

The overall workflow for determining the potency (IC50) of a novel p38α inhibitor is illustrated below. This process involves preparing the reagents, performing the kinase reaction in the presence of a serially diluted inhibitor, stopping the reaction, and detecting the signal.

G cluster_prep Phase 1: Reagent Preparation cluster_assay Phase 2: Kinase Reaction cluster_detection Phase 3: Signal Detection & Analysis P1 Prepare Assay Buffer A2 Add p38α Kinase Solution P1->A2 P2 Prepare Serial Dilution of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine A1 Dispense Inhibitor Dilutions and Controls into 384-well Plate P2->A1 P3 Prepare Enzyme and Substrate/ATP Solutions A3 Initiate Reaction by Adding Substrate/ATP Solution P3->A3 A1->A2 A2->A3 A4 Incubate at Room Temperature A3->A4 D1 Stop Reaction with EDTA Solution containing Tb-labeled Antibody A4->D1 D2 Incubate for Antibody Binding D1->D2 D3 Read Plate on TR-FRET Compatible Plate Reader D2->D3 D4 Calculate Emission Ratio and Determine IC50 D3->D4

Caption: Workflow for p38α inhibitor IC50 determination.

Detailed Protocol: p38α MAPK TR-FRET Assay

This protocol is optimized for a 384-well plate format, suitable for high-throughput screening.

1. Materials and Reagents:

  • Enzyme: Recombinant full-length human p38α (MAPK14), N-terminally GST-tagged.

  • Substrate: Fluorescein-labeled p38 substrate peptide.

  • Antibody: LanthaScreen™ Tb-anti-p-p38 Substrate Antibody.[10]

  • Compound: 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine, dissolved in 100% DMSO.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • ATP: Adenosine triphosphate, 10 mM stock in dH2O.

  • Stop/Detection Solution: Assay Buffer containing EDTA and Tb-labeled antibody.

  • Plates: Low-volume, black, 384-well assay plates.

  • Plate Reader: A TR-FRET compatible plate reader capable of excitation at ~340 nm and dual emission reading at ~490 nm (terbium) and ~520 nm (fluorescein).

2. Reagent Preparation:

  • 1X Kinase Buffer: Prepare from stocks as listed above. Keep on ice.

  • Compound Dilution:

    • Create a 20-point, 2-fold serial dilution of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine in 100% DMSO, starting from a 1 mM stock.

    • Prepare an intermediate dilution of these compounds in 1X Kinase Buffer.

  • Enzyme Solution: Dilute the p38α enzyme to a 2X working concentration in 1X Kinase Buffer. The final concentration should be determined empirically but is typically in the low nM range.

  • Substrate/ATP Solution: Prepare a 2X working solution containing the fluorescein-labeled substrate and ATP in 1X Kinase Buffer. The final concentrations should be at the Km for ATP and substrate, respectively, to ensure competitive inhibition can be accurately measured.

  • Stop/Detection Solution: Dilute the Tb-labeled antibody and EDTA to a 2X working concentration in 1X Kinase Buffer.

3. Assay Procedure:

  • Compound Plating: Add 2.5 µL of the intermediate compound dilutions to the wells of the 384-well plate. For controls, add 2.5 µL of Kinase Buffer with the corresponding DMSO concentration (negative control, 0% inhibition) and 2.5 µL of a known potent p38α inhibitor (positive control, 100% inhibition).

  • Enzyme Addition: Add 2.5 µL of the 2X p38α enzyme solution to all wells. Mix gently by shaking the plate.

  • Pre-incubation: Incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of the 2X Substrate/ATP solution to all wells to start the kinase reaction. The final volume in each well is now 10 µL.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Reaction Termination: Add 10 µL of the 2X Stop/Detection Solution to all wells. This stops the enzymatic reaction and initiates the detection process.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the antibody to bind to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader.

Data Analysis and Interpretation

The primary output from the plate reader will be the emission intensities at two wavelengths.

  • Calculate the TR-FRET Ratio: For each well, calculate the emission ratio:

    • Ratio = (Emission at 520 nm / Emission at 490 nm) * 1000

  • Normalize the Data: Convert the emission ratios to percent inhibition using the following formula:

    • % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Positive_Control) / (Ratio_Negative_Control - Ratio_Positive_Control))

  • Determine the IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.

Table 1: Example IC50 Data for 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine

Inhibitor Concentration (nM)% Inhibition
100098.5
50097.2
25095.1
12588.4
62.575.3
31.355.1
15.6 48.9
7.824.6
3.910.2
2.04.5
IC50 (nM) 16.2

Biological Context: The p38α MAPK Signaling Pathway

To fully appreciate the role of an inhibitor, it is essential to understand the pathway in which the target operates. The p38α MAPK is a key node in a signaling cascade that responds to cellular stress and inflammatory signals.[11]

G Stress Cellular Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38a p38α MAPK MAP2K->p38a phosphorylates Substrates Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38a->Substrates phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor 3-(3-Fluoro-4-methylphenyl) -1,2-oxazol-5-amine Inhibitor->p38a inhibits

Caption: Simplified p38α MAPK signaling cascade.

Activation of upstream kinases (MAP3Ks and MAP2Ks) leads to the phosphorylation and activation of p38α.[11] Activated p38α then phosphorylates a variety of downstream targets, leading to the transcriptional and translational upregulation of inflammatory genes.[3] A potent inhibitor blocks this phosphorylation step, thereby dampening the inflammatory response.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Signal or Small Assay Window - Inactive enzyme or substrate.- Incorrect ATP concentration.- Sub-optimal enzyme concentration.- Verify enzyme and substrate activity with a positive control.- Titrate ATP concentration; ensure it is near the Km.- Perform an enzyme titration to find the optimal concentration.
High Well-to-Well Variability - Inaccurate pipetting.- Reagent precipitation.- Plate reader inconsistency.- Use calibrated pipettes; ensure proper mixing.- Centrifuge reagents before use; check for solubility issues.- Verify plate reader settings and performance.
IC50 Curve has a Poor Fit - Incorrect compound dilutions.- Compound insolubility.- Assay not in linear range.- Prepare fresh serial dilutions and verify concentrations.- Check compound solubility in assay buffer; reduce max concentration if needed.- Optimize reaction time and enzyme concentration.

References

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
  • Kulbe, J., & Geddes, T. (2017). Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective. Journal of Alzheimer's Disease & Parkinsonism, 7(6).
  • Sino Biological. (n.d.). p38 MAPK Signaling Pathway.
  • DCReport. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers.
  • Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications.
  • Creative Diagnostics. (n.d.). P38 Signaling Pathway.
  • Cuenda, A., & Rousseau, S. (2007). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Molecular and Cellular Biology, 27(22), 7765-7778.
  • Mi, Y., et al. (2005). Novel Inhibitor of p38 MAP Kinase as an Anti-TNF-α Drug. Journal of Medicinal Chemistry, 48(19), 5966-5977.
  • Enriquez, J. A., et al. (2020). p38 MAPK Pathway in the Heart: New Insights in Health and Disease. International Journal of Molecular Sciences, 21(19), 7385.
  • Xing, L. (2016). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Medicinal Chemistry, 4(1), 5508.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen TR-FRET Kinase Assays.
  • Lee, J. C., et al. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 22(8), 1287.
  • Sigma-Aldrich. (n.d.). p38 MAP Kinase Assay.
  • Alzheimer's Drug Discovery Foundation. (n.d.). p38α MAPK inhibitors.
  • Ergin, E., et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. ResearchGate.
  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Promega Corporation. (n.d.). p38α Kinase Enzyme System.
  • Assay Genie. (n.d.). p38 MAPK Signaling Review.

Sources

Method

catalysts for the synthesis of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine

An Application Guide to Catalytic Systems for the Synthesis of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine Authored by: A Senior Application Scientist Abstract This document provides a detailed guide for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Catalytic Systems for the Synthesis of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the catalytic synthesis of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine. The 1,2-oxazol-5-amine (or 5-aminoisoxazole) scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents due to its versatile biological activities.[1] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind catalyst selection and protocol design. We will explore two primary, field-proven catalytic strategies: a pH-controlled cyclocondensation reaction, which offers high regioselectivity, and a Lewis acid-catalyzed multicomponent approach for rapid analogue synthesis. Each section includes detailed, step-by-step protocols, causality explanations for experimental choices, and comparative data to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 5-Aminoisoxazole Scaffold

The isoxazole ring is a five-membered heterocycle that is a cornerstone in the development of novel therapeutics, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2] The 5-aminoisoxazole moiety, in particular, serves as a critical building block, offering a synthetically versatile handle for further molecular elaboration. The synthesis of specifically substituted isoxazoles, such as the title compound, requires precise control over regiochemistry. The most powerful and widely adopted method for constructing the isoxazole core is the 1,3-dipolar cycloaddition reaction. However, achieving the desired 3-aryl-5-amino substitution pattern often requires specialized strategies to manage the reactivity and stability of the necessary precursors.

This guide focuses on robust and scalable catalytic methods to access this valuable scaffold, emphasizing reaction control and mechanistic understanding.

Core Synthetic Strategy: Cyclocondensation of β-Ketonitriles

A highly reliable and regioselective method for preparing 3-aryl-5-aminoisoxazoles involves the cyclocondensation of a β-ketonitrile with hydroxylamine.[3] While not involving a transition metal catalyst in the traditional sense, the reaction is critically dependent on pH as a catalytic factor to direct the nucleophilic attack and subsequent cyclization, thereby controlling the final isomer.

Mechanistic Rationale and Catalyst Logic (pH Control)

The regioselectivity of the reaction between hydroxylamine and a β-ketonitrile is determined by which electrophilic center—the ketone or the nitrile—is attacked first.[3]

  • Attack at the Ketone (Favored for 5-Aminoisoxazole): At a pH > 8 and elevated temperatures (e.g., 100 °C), hydroxylamine preferentially attacks the more electrophilic ketone carbonyl. This forms an oxime intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the oxime nitrogen onto the nitrile carbon, followed by tautomerization to yield the thermodynamically stable 5-aminoisoxazole.

  • Attack at the Nitrile (Leads to 3-Aminoisoxazole): Under milder conditions (7 < pH < 8 and ≤45 °C), hydroxylamine can react with the nitrile group to form an amidoxime. Subsequent intramolecular cyclization with the ketone yields the isomeric 3-aminoisoxazole.[3]

Therefore, by precisely controlling the pH and temperature, one can selectively catalyze the formation of the desired 5-amino isomer.

G cluster_start Starting Materials cluster_conditions Catalytic Conditions cluster_process Reaction Pathway cluster_product Final Product SM1 β-Ketonitrile (3-cyano-1-(3-fluoro-4-methylphenyl)propan-1-one) Step1 1. Nucleophilic Attack on Ketone SM1->Step1 SM2 Hydroxylamine (NH₂OH) SM2->Step1 Cond pH > 8 100 °C Cond->Step1 Directs Regioselectivity Step2 2. Oxime Formation Step1->Step2 Step3 3. Intramolecular Cyclization (N attacks CN) Step2->Step3 Step4 4. Tautomerization Step3->Step4 Product 3-(3-Fluoro-4-methylphenyl) -1,2-oxazol-5-amine Step4->Product

Detailed Experimental Protocol: pH-Controlled Synthesis

This protocol is adapted from the general methodology described by Johnson et al. for reliable access to 5-aminoisoxazoles.[3]

Materials:

  • 3-cyano-1-(3-fluoro-4-methylphenyl)propan-1-one (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol (or other suitable alcohol solvent)

  • Deionized water

  • Hydrochloric acid (HCl) for pH adjustment and final salt formation (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the β-ketonitrile (1.0 eq) in ethanol.

  • Hydroxylamine Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) in water. Adjust the pH of this solution to > 8 using a concentrated solution of NaOH.

  • Reaction Initiation: Add the basic hydroxylamine solution to the stirred solution of the β-ketonitrile.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 80-100 °C, depending on the solvent). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM) (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine.[4]

Alternative Catalytic Strategy: Lewis Acid-Catalyzed Multicomponent Synthesis

For rapid library synthesis and exploration of structural diversity, a one-pot, multicomponent reaction (MCR) offers significant advantages in efficiency. The use of a Lewis acid catalyst, such as Ceric Ammonium Sulphate (CAS), can effectively promote the condensation of an aldehyde, malononitrile, and hydroxylamine to form a 5-aminoisoxazole core.[5]

Mechanistic Rationale and Catalyst Logic (Lewis Acid)

In this MCR, the Lewis acid catalyst (e.g., Ce(IV)) plays a crucial role in activating the substrates:

  • Aldehyde Activation: The catalyst coordinates to the carbonyl oxygen of the aldehyde (3-fluoro-4-methylbenzaldehyde), increasing its electrophilicity.

  • Knoevenagel Condensation: This activation facilitates a Knoevenagel condensation with malononitrile to form a reactive α,β-unsaturated dinitrile intermediate.

  • Michael Addition & Cyclization: Hydroxylamine then participates in a cascade of reactions, likely involving Michael addition and subsequent cyclization, to form the 5-aminoisoxazole ring. The catalyst promotes these steps by activating the various intermediates.

This approach yields a 4-carbonitrile substituted product, which can be a useful synthetic handle for further diversification.

G

Detailed Experimental Protocol: Ceric Ammonium Sulphate (CAS) Catalyzed MCR

This protocol is adapted from a reported method for the synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile analogues.[5]

Materials:

  • 3-Fluoro-4-methylbenzaldehyde (1.2 eq)

  • Malononitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.0 eq)

  • Ceric Ammonium Sulphate (CAS) (catalytic amount, e.g., 2 mmol per 1 mmol malononitrile)

  • Isopropyl alcohol (solvent)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, add malononitrile (1.0 eq), 3-fluoro-4-methylbenzaldehyde (1.2 eq), hydroxylamine hydrochloride (1.0 eq), and isopropyl alcohol (30 mL).

  • Catalyst Addition: Slowly add the catalytic amount of Ceric Ammonium Sulphate to the stirring mixture.

  • Heating and Monitoring: Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically complete within 5 hours. Monitor progress via TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation: Pour the reaction mixture into crushed ice and stir. The solid product will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification to yield 5-amino-3-(3-fluoro-4-methylphenyl)isoxazole-4-carbonitrile.

Data Summary and Catalyst Comparison

The choice of catalytic system depends on the desired final product and the strategic goals of the synthesis (e.g., direct synthesis vs. analogue library generation).

Parameter Method 1: pH-Controlled Cyclocondensation Method 2: Lewis Acid (CAS) Catalyzed MCR
Catalyst pH > 8 (Base-mediated)Ceric Ammonium Sulphate (CAS)
Key Precursors β-Ketonitrile, HydroxylamineAldehyde, Malononitrile, Hydroxylamine
Product 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine 5-Amino-3-(3-fluoro-4-methylphenyl)isoxazole-4-carbonitrile
Regioselectivity High, controlled by pH and temperature.[3]Generally high for the 3,5-disubstituted pattern.
Advantages Direct route to the target molecule, high yields (typically 60-90%).[3]One-pot, atom-economical, rapid, good to excellent yields.[5]
Considerations Requires synthesis of the β-ketonitrile precursor.Produces a 4-carbonitrile substituted analogue.
Reference Johnson et al., Synthesis, 2013.[3]Krishnarao & Sirisha, AJRCPS, 2023.[5]

Conclusion and Future Perspectives

The synthesis of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine can be achieved with high fidelity and efficiency through carefully selected catalytic strategies. The pH-controlled cyclocondensation of a β-ketonitrile offers a direct and highly regioselective route to the target compound. For broader discovery efforts, Lewis acid-catalyzed multicomponent reactions provide a powerful platform for the rapid generation of functionalized 5-aminoisoxazole analogues.

Further research into transition-metal catalysis, particularly with copper and rhodium, continues to expand the toolkit for isoxazole synthesis.[1][6][7] The development of asymmetric catalytic systems for producing enantioenriched isoxazole derivatives remains a significant and valuable goal for the drug development community.

References

  • BenchChem. (2025). Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition.
  • Tong, W. R., et al. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. Available from: [Link]

  • Hansen, T. V., et al. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. ResearchGate. Available from: [Link]

  • Organic Letters. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Available from: [Link]

  • ResearchGate. (n.d.). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. Available from: [Link]

  • Duan, M., et al. (2022). Copper-Catalyzed Isoxazole Synthesis. Synfacts. Available from: [Link]

  • Kumar, A., et al. (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available from: [Link]

  • Basson, A. J., & McLaughlin, M. G. (n.d.). Sustainable Access to 5-Amino-Oxazoles and Thiazoles via Calcium-Catalyzed Elimination-Cyclization with Isocyanides. Wiley Online Library. Available from: [Link]

  • Chen, J., et al. (2022). Copper(I)-Catalyzed Tandem Synthesis of 4,5-Functionalized Oxazoles from Isocyanoacetate and Aldehydes. The Royal Society of Chemistry. Available from: [Link]

  • Wang, X., et al. (2023). Copper-Catalyzed Chemodivergent Synthesis of Oxazoles and Imidazolidones by Selective C–O/C–N Cyclization. The Journal of Organic Chemistry. Available from: [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • OUCI. (n.d.). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. Available from: [Link]

  • Semantic Scholar. (2015). Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond. Available from: [Link]

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Available from: [Link]

  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from: [Link]

  • RSC Publishing. (n.d.). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. Available from: [Link]

  • Wang, X., et al. (2017). Rhodium- and Non-Metal-Catalyzed Approaches for the Conversion of Isoxazol-5-ones to 2,3-Dihydro-6H-1,3-oxazin-6-ones. Organic Letters. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: Cross-Coupling Reactions of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine

Introduction: A Privileged Scaffold for Modern Drug Discovery The 3-aryl-5-aminoisoxazole framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

The 3-aryl-5-aminoisoxazole framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Its unique electronic and structural properties allow it to serve as a versatile building block in the synthesis of agents targeting a wide array of biological pathways, including anti-inflammatory and antimicrobial applications.[2][3] The specific subject of this guide, 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine, combines this valuable heterocycle with a substituted phenyl ring, offering a key starting material for the development of novel chemical entities.

Palladium-catalyzed cross-coupling reactions are indispensable tools in pharmaceutical research, enabling the formation of carbon-nitrogen and carbon-carbon bonds with remarkable efficiency and functional group tolerance.[4][5] This guide provides detailed, field-proven protocols for two critical transformations of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine: Buchwald-Hartwig N-arylation at the 5-amino position and Suzuki-Miyaura C-C coupling at the C4 position. These methodologies are designed to empower researchers, scientists, and drug development professionals to rapidly generate diverse libraries of novel isoxazole derivatives.

Part 1: Buchwald-Hartwig N-Arylation of the 5-Amino Group

Scientific Rationale & Mechanistic Insight

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful route to construct aryl C-N bonds from aryl halides and amines.[6][7] This transformation is particularly valuable when classical methods like nucleophilic aromatic substitution (SNAr) fail due to the low reactivity of the aryl halide.[7] The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

For an electron-rich and potentially sensitive substrate like an amino-isoxazole, the choice of catalyst, ligand, and base is paramount.

  • Catalyst & Ligand: We recommend a modern palladium precatalyst system, such as a G3 or G4 palladacycle, paired with a sterically hindered, electron-rich biarylphosphine ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). This combination promotes a high rate of reductive elimination, the turnover-limiting step for many electron-rich amines, while minimizing side reactions.[8]

  • Base: A non-nucleophilic base is critical to prevent competitive reactions or degradation of the isoxazole ring. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices, as they are strong enough to deprotonate the amine-palladium complex without attacking the substrate.

cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Start: Oven-dried Schlenk flask reagents Add Isoxazole Amine, Aryl Halide, Ligand, Pd Precatalyst, & Base start->reagents inert Evacuate & backfill with Argon (3x) reagents->inert solvent Add degassed solvent (e.g., Dioxane) inert->solvent heat Heat to specified temperature (e.g., 100-120 °C) solvent->heat monitor Monitor by TLC/LC-MS (e.g., every 2-4 hours) heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute with EtOAc, filter through Celite® cool->filter extract Wash filtrate with water & brine filter->extract dry Dry organic layer (Na₂SO₄), filter extract->dry purify Concentrate & purify by column chromatography dry->purify end End: Isolated N-Aryl-Isoxazole Product purify->end start Start: Isoxazole Amine in Acetonitrile cool Cool reaction vessel to 0 °C (ice bath) start->cool add_nbs Add N-Bromosuccinimide (NBS) portion-wise cool->add_nbs stir Stir at 0 °C, then warm to RT add_nbs->stir monitor Monitor by TLC/LC-MS for complete conversion stir->monitor quench Quench with aq. Na₂S₂O₃ solution monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with water and brine extract->wash purify Dry (Na₂SO₄), concentrate, and purify via chromatography wash->purify end End: Isolated 4-Bromo-Isoxazole purify->end start Start: Oven-dried flask reagents Add 4-Bromo-Isoxazole, Boronic Acid, Pd(PPh₃)₄ start->reagents inert Evacuate & backfill with Argon (3x) reagents->inert solvents Add Dioxane and aq. Na₂CO₃ solution inert->solvents heat Heat to reflux (e.g., 90-100 °C) solvents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT, dilute with EtOAc monitor->cool extract Wash with water and brine cool->extract purify Dry (Na₂SO₄), concentrate, and purify via chromatography extract->purify end End: Isolated 4-Aryl-Isoxazole purify->end

Sources

Method

Advanced Aqueous Formulation Strategies for 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine

Executive Summary & Physicochemical Profiling The compound 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine presents a classic formulation challenge typical of modern biopharmaceutical classification system (BCS) Class II/...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The compound 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine presents a classic formulation challenge typical of modern biopharmaceutical classification system (BCS) Class II/IV molecules. Its structural architecture drives its poor aqueous solubility through two primary mechanisms:

  • High Lipophilicity: The 3-fluoro-4-methylphenyl moiety imparts significant hydrophobicity, driving up the crystal lattice energy and imposing severe hydrophobic hydration penalties in aqueous media.

  • Lack of Ionizability: The 1,2-oxazol-5-amine core contains an amino group conjugated to an electron-withdrawing heteroaromatic isoxazole ring. This extensive electron delocalization renders the amine exceptionally weakly basic (pKa < 2). Consequently, the molecule remains entirely un-ionized across the physiological pH range (pH 1.2–7.4).

Because traditional solubility-enhancing techniques like pH adjustment or in situ salt formation are ineffective for this molecule, formulators must rely on advanced physical modifications and lipid-based systems to overcome its solubility limitations. This application note details three self-validating, field-proven formulation protocols to successfully deliver this compound in aqueous media.

Strategy 1: Polymeric Nanosuspension via Wet Media Milling

Mechanistic Causality

According to the Noyes-Whitney equation, the dissolution velocity of a solid is directly proportional to its surface area. Top-down wet media milling fractures the macro-crystals of the API into sub-300 nm particles, exponentially increasing the surface area-to-volume ratio[1]. To prevent the high-energy nanoparticles from agglomerating or undergoing Ostwald ripening, amphiphilic polymeric stabilizers (e.g., Pluronic F68) are added. These polymers adsorb onto the newly formed hydrophobic crystal surfaces, providing robust steric hindrance[2].

Experimental Protocol
  • Stabilizer Preparation: Prepare a 2.0% (w/v) aqueous solution of Pluronic F68 in ultra-pure water. Filter through a 0.22 µm membrane to remove particulate contaminants.

  • Pre-dispersion: Disperse 5.0% (w/v) of unformulated 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine powder into the stabilizer solution. Homogenize using a high-shear rotor-stator mixer at 8,000 rpm for 5 minutes.

  • Wet Milling: Transfer the pre-dispersion to a wet media mill loaded with 0.5 mm yttrium-stabilized zirconium oxide (ZrO₂) beads. Maintain a bead-to-suspension volume ratio of 60:40.

  • Size Reduction: Mill the dispersion at 3,000 rpm for 60 minutes. Critical Step: Maintain the milling chamber cooling jacket at <15°C to prevent localized thermal degradation of the isoxazole ring.

  • Recovery: Separate the resulting nanosuspension from the milling media via a 10 µm stainless steel retention screen.

Self-Validating System: Analyze the output via Dynamic Light Scattering (DLS). A Z-average particle size of <300 nm combined with a Polydispersity Index (PDI) of <0.20 confirms a uniform, stable, and successfully milled nanosuspension.

Nanosuspension A API Powder (Macro-crystals) B Pre-dispersion (Pluronic F68 + Water) A->B C Wet Media Milling (High Shear, ZrO2 Beads) B->C D Nanosuspension (<300 nm Particles) C->D

Caption: Workflow of top-down wet media milling for nanosuspension generation.

Strategy 2: Host-Guest Complexation with Hydroxypropyl-β-Cyclodextrin

Mechanistic Causality

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. The lipophilic 3-fluoro-4-methylphenyl moiety of the API acts as a guest molecule, thermodynamically displacing high-enthalpy water molecules from the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD). This host-guest inclusion shields the hydrophobic regions of the API from the aqueous environment, converting a solid-state dissolution problem into a molecularly dispersed, highly soluble complex[3].

Experimental Protocol
  • Host Preparation: Prepare a 20 mM solution of HP-β-CD in HPLC-grade water.

  • Guest Solubilization: Dissolve the API in a minimal volume of absolute ethanol to achieve a concentration of 10 mg/mL.

  • Co-precipitation: Add the ethanolic API solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at 37°C.

  • Equilibration: Seal the vessel and stir at 300 rpm for 48 hours to ensure complete thermodynamic equilibrium of the inclusion complex.

  • Solvent Evaporation: Remove the ethanol under reduced pressure using a rotary evaporator set to 40°C.

  • Purification: Filter the resulting aqueous solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated API.

Self-Validating System: Conduct a Phase Solubility Analysis (Higuchi-Connors method). Plotting API concentration against HP-β-CD concentration should yield a linear (A_L-type) isotherm, validating the formation of a 1:1 stoichiometric inclusion complex.

Strategy 3: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Mechanistic Causality

SMEDDS bypass the energy-intensive solid-state dissolution step entirely by pre-dissolving the API in an anhydrous, isotropic mixture of lipids, surfactants, and co-surfactants[4]. Upon introduction to aqueous media (such as gastrointestinal fluids), the low interfacial tension of the system causes it to spontaneously self-emulsify under mild agitation. This generates oil-in-water microemulsions (<200 nm), maintaining the drug in a solubilized state and significantly enhancing lymphatic absorption and intestinal permeability[5].

Experimental Protocol
  • Excipient Blending: Based on ternary phase diagram optimization, combine Captex 355 (Lipid/Oil, 20% w/w), Cremophor EL (Surfactant, 50% w/w), and Transcutol P (Co-surfactant, 30% w/w) in a glass vial.

  • Isotropic Mixing: Heat the excipient mixture to 40°C and vortex for 5 minutes until a clear, monophasic preconcentrate is formed.

  • API Loading: Add the target dose of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine directly into the preconcentrate.

  • Solubilization: Stir magnetically at 300 rpm for 2 hours at 40°C until the API is fully dissolved without visible particulates.

  • Equilibration: Allow the loaded SMEDDS formulation to equilibrate at room temperature for 24 hours.

Self-Validating System: Perform a thermodynamic dilution test. Dilute 1 mL of the SMEDDS into 250 mL of 0.1 N HCl (pH 1.2) at 37°C under mild agitation (50 rpm). The system is validated if it forms a transparent or slightly translucent microemulsion within 2 minutes with absolutely no API precipitation.

SMEDDS A Anhydrous Preconcentrate (API + Oil + Surfactants) B Aqueous Dispersion (GI Fluid / Water) A->B C Spontaneous Emulsification (Mild Agitation) B->C D O/W Microemulsion (Droplets < 200 nm) C->D

Caption: Mechanism of spontaneous self-microemulsification in aqueous media.

Quantitative Data Summary

The table below summarizes the expected physicochemical improvements across the three detailed formulation strategies compared to the unformulated API.

Formulation StrategyPrimary Solubilization MechanismAverage Particle/Droplet SizeEstimated Aqueous Solubility Enhancement
Unformulated API None (Baseline)> 10 µm (Macro-crystalline)1x (Baseline)
Nanosuspension Surface area expansion (Noyes-Whitney)< 300 nm20x – 40x
HP-β-CD Complex Host-guest encapsulation & molecular dispersionMolecular Level50x – 100x
SMEDDS Lipid solubilization & spontaneous microemulsification< 200 nm> 100x

References

  • Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. Available at:[Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics (MDPI). Available at:[Link]

  • Influence of pH, β-Cyclodextrin, and Metal Ions on the Solubility and Stability of the Medicinally Competent Isoxazole Derivative of Curcumin: A Photophysical Study. ACS Omega. Available at:[Link]

  • Application of Design of Experiments in the Development of Self-Microemulsifying Drug Delivery Systems. Pharmaceutics (MDPI). Available at:[Link]

  • Optimization of a Self-microemulsifying Drug Delivery System for Oral Administration of the Lipophilic Drug, Resveratrol: Enhanced Intestinal Permeability in Rat. Advanced Pharmaceutical Bulletin. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine

Welcome to the technical support center for the synthesis of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The information is presented in a direct question-and-answer format to address specific issues you may encounter.

Introduction to the Synthetic Pathway

The most reliable and common method for synthesizing 3-aryl-5-aminoisoxazoles, such as our target compound, is the cyclocondensation of a β-ketonitrile with hydroxylamine.[1][2] This approach is favored for its regioselectivity and the accessibility of the starting materials. The overall synthetic strategy is a two-step process:

  • Synthesis of the β-Ketonitrile Precursor: Claisen condensation of an appropriate aryl methyl ketone with a cyanide source.

  • Cyclization to the 5-Aminoisoxazole: Reaction of the β-ketonitrile with hydroxylamine.

This guide will provide troubleshooting for both of these critical stages.

Core Synthesis Workflow

Here is a diagrammatic representation of the primary synthetic route.

cluster_0 Step 1: β-Ketonitrile Synthesis cluster_1 Step 2: Isoxazole Ring Formation 3-Fluoro-4-methylacetophenone 3-Fluoro-4-methylacetophenone 3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile 3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile 3-Fluoro-4-methylacetophenone->3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile Claisen Condensation Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile Strong Base (e.g., NaH, NaOEt) Strong Base (e.g., NaH, NaOEt) Strong Base (e.g., NaH, NaOEt)->3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile Solvent (e.g., THF, Ethanol) Solvent (e.g., THF, Ethanol) Solvent (e.g., THF, Ethanol)->3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine 3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile->3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine Cyclocondensation Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine Base (e.g., NaOH, K2CO3) Base (e.g., NaOH, K2CO3) Base (e.g., NaOH, K2CO3)->3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine Solvent (e.g., Ethanol, Water) Solvent (e.g., Ethanol, Water) Solvent (e.g., Ethanol, Water)->3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine

Caption: General workflow for the synthesis of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Problem 1: Low or No Yield of the β-Ketonitrile Intermediate

Question: I am attempting to synthesize 3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile, but the yield is very low, or I am recovering mostly starting material. What are the likely causes and how can I improve this step?

Answer: A low yield in the Claisen condensation to form the β-ketonitrile is a common issue and can often be traced back to the reaction conditions and reagents. Here is a systematic approach to troubleshooting this step.

Troubleshooting Decision Tree for Low β-Ketonitrile Yield

Low Yield Low Yield Check Base Check Base Low Yield->Check Base Check Solvent Check Solvent Check Base->Check Solvent Base appropriate Use Stronger Base Use Stronger Base Check Base->Use Stronger Base Base too weak? Check Temperature Check Temperature Check Solvent->Check Temperature Solvent is dry Ensure Anhydrous Conditions Ensure Anhydrous Conditions Check Solvent->Ensure Anhydrous Conditions Solvent not dry? Check Reagent Purity Check Reagent Purity Check Temperature->Check Reagent Purity Temp is optimal Optimize Temperature Optimize Temperature Check Temperature->Optimize Temperature Temp too low/high? Purify Reagents Purify Reagents Check Reagent Purity->Purify Reagents Impurities present?

Caption: Decision-making flowchart for troubleshooting low β-ketonitrile yield.

Potential Solutions & Explanations:

  • Integrity of the Base: The base used must be strong enough to deprotonate the α-carbon of the aryl methyl ketone. Sodium ethoxide (NaOEt) or sodium hydride (NaH) are commonly used. Ensure the base is not old or has been improperly stored, as this can lead to decomposition and reduced activity.

  • Anhydrous Reaction Conditions: Claisen condensations are highly sensitive to moisture. Water will quench the strong base and inhibit the reaction. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Reaction Temperature: The initial deprotonation is often carried out at a low temperature (e.g., 0 °C) to control the reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to side reactions.

  • Purity of Starting Materials: Ensure the 3-fluoro-4-methylacetophenone and ethyl cyanoacetate are pure. Impurities can interfere with the reaction.

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)Sufficiently strong to deprotonate the acetophenone.
Solvent Anhydrous THF or EthanolGood solubility for reactants and intermediates. Must be dry.
Temperature 0 °C to refluxAllows for controlled deprotonation and subsequent reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the base by atmospheric moisture.
Problem 2: Low Yield in the Final Cyclization to 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine

Question: I have successfully synthesized the β-ketonitrile precursor, but the subsequent reaction with hydroxylamine to form the 5-aminoisoxazole is giving a poor yield. What could be going wrong?

Answer: Low yield in the cyclization step often points to issues with pH control, reaction time, or temperature. The reaction of a β-ketonitrile with hydroxylamine is a robust method for forming 5-aminoisoxazoles, and optimizing the conditions should lead to a significant improvement in yield.[1][2]

Potential Solutions & Explanations:

  • pH of the Reaction Medium: The reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of hydroxylamine. A base such as sodium hydroxide or potassium carbonate is added to neutralize the hydrochloride salt of hydroxylamine and to promote the reaction.[3] Insufficient base can lead to a stalled reaction. However, excessively strong basic conditions might lead to decomposition of the product.

  • Reaction Temperature and Time: This cyclization often requires heating to proceed at a reasonable rate. Refluxing in a solvent like ethanol is common. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged heating at high temperatures can sometimes lead to byproduct formation.

  • Purity of the β-Ketonitrile: Impurities from the previous step can interfere with the cyclization. It is advisable to use purified β-ketonitrile for this reaction.

  • Work-up Procedure: The 5-aminoisoxazole product may have some solubility in the aqueous layer during work-up. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate).

ParameterRecommended ConditionRationale
Hydroxylamine Hydroxylamine hydrochloride (NH₂OH·HCl)Common and stable source of hydroxylamine.
Base Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)Neutralizes HCl and facilitates the cyclization.
Solvent Ethanol, Water, or a mixtureGood solubility for reactants and facilitates heating.
Temperature Room temperature to refluxHeating is often required to drive the reaction to completion.

Experimental Protocol: Synthesis of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine

  • To a solution of 3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium hydroxide (1.2 eq.).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Frequently Asked Questions (FAQs)

Q1: Is the reaction to form the 5-aminoisoxazole from the β-ketonitrile regioselective?

A1: Yes, the reaction of a β-ketonitrile with hydroxylamine is highly regioselective for the 5-aminoisoxazole isomer. The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the ketone carbonyl, followed by attack of the hydroxylamine oxygen on the nitrile carbon, leading to the formation of the 5-aminoisoxazole.

Q2: I am observing an unexpected byproduct in my final reaction. What could it be?

A2: While the reaction is generally clean, potential byproducts could arise from side reactions of the starting materials or product under the reaction conditions. One possibility is the formation of a dimer of the β-ketonitrile under basic conditions if the cyclization is slow. Ensure your reaction conditions are optimized for a swift conversion to the desired product.

Q3: Can I use microwave irradiation to improve the yield and reduce the reaction time?

A3: Yes, microwave-assisted synthesis has been shown to be effective for the synthesis of isoxazole derivatives, often leading to higher yields and significantly shorter reaction times compared to conventional heating.[4] If you have access to a microwave reactor, it is a worthwhile optimization to explore for both steps of the synthesis.

Q4: My final product, 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine, is difficult to purify. Do you have any suggestions?

A4: 5-Aminoisoxazoles can sometimes be challenging to purify due to their polarity. If standard column chromatography is not providing adequate separation, consider using a different solvent system or a different stationary phase (e.g., alumina). Recrystallization is often a very effective method for purifying solid products. Experiment with different solvent pairs to find the optimal conditions for crystallization.

Q5: Are there alternative synthetic routes to 3-aryl-5-aminoisoxazoles?

A5: While the β-ketonitrile route is the most direct for this specific target, other methods exist for the synthesis of 5-aminoisoxazoles. One notable alternative is the 1,3-dipolar cycloaddition of a nitrile oxide with an enamine.[5] However, this method can be more complex to set up and may not offer significant advantages for the synthesis of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine compared to the more classical β-ketonitrile approach.

References

  • Al-Adhami, M. A., et al. (2012). Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles from Enaminones. Organic Letters. [Link]

  • RSC Publishing. (Date unavailable). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. [Link]

  • Zohdi, H. F., et al. (Date unavailable). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. PMC - NIH. [Link]

  • Dodge, M. W., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. [Link]

  • El-Sayed, M. A., et al. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. MDPI. [Link]

  • PMC. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. [Link]

  • RSC Publishing. (Date unavailable). Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. [Link]

  • ResearchGate. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. [Link]

  • Scite. (Date unavailable). Reaction of β‐dimethylaminovinyl ketones with hydroxylamine: A simple and useful method for synthesis of 3‐ and 5‐substituted isoxazoles. [Link]

  • PMC. (Date unavailable). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • RSC Publishing. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. [Link]

  • Google Patents. (Date unavailable). US3468900A - Process for preparing isoxazole compounds.
  • Google Patents. (Date unavailable). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • PMC. (Date unavailable). Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses. [Link]

  • Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]

Sources

Optimization

overcoming solubility issues with 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine in DMSO

Welcome to the Technical Support Center for small-molecule solubilization. This guide is specifically engineered for researchers, medicinal chemists, and assay developers working with 3-(3-Fluoro-4-methylphenyl)-1,2-oxaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for small-molecule solubilization. This guide is specifically engineered for researchers, medicinal chemists, and assay developers working with 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine .

This compound presents a classic solvation dichotomy: it features a highly lipophilic aromatic system (the 3-fluoro-4-methylphenyl group) coupled with a polar, hydrogen-bonding heterocyclic core (the 1,2-oxazol-5-amine ring). While Dimethyl Sulfoxide (DMSO) is the industry standard for such molecules, improper handling frequently leads to false negatives in bioassays due to invisible micro-precipitates or outright crystallization.

Below is our comprehensive, causality-driven troubleshooting guide and self-validating protocol to ensure absolute data integrity in your screening workflows.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine fail to dissolve completely at 10 mM in my standard laboratory DMSO? Causality: Isoxazol-5-amine derivatives are exquisitely sensitive to the water content of their solvent. Standard laboratory DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture. Even a 2-3% water contamination drastically alters the dielectric constant of the solvent, creating an energetically unfavorable environment for the lipophilic 3-fluoro-4-methylphenyl moiety, leading to aggregation[1],[2]. Solution: You must use newly opened, anhydrous DMSO (≥99.9% purity) stored under an inert gas (Argon or Nitrogen). Never use DMSO that has been stored on the benchtop for more than 48 hours for primary stock preparation.

Q2: My 10 mM stock solution is perfectly clear, but the compound "crashes out" (precipitates) the moment I dilute it into my aqueous biological assay buffer. How do I prevent this? Causality: This phenomenon, known as "crashing out," is caused by dielectric shock[2]. When a 100% DMSO solution is injected directly into an aqueous buffer, the sudden shift in solvent polarity causes the hydrophobic molecules to undergo rapid nucleation before they can evenly disperse. Solution: Do not perform large-step dilutions directly into aqueous media. Instead, perform step-wise serial dilutions in 100% DMSO down to 100x your final assay concentration. If precipitation persists, utilize an intermediate co-solvent strategy (e.g., adding 10% PEG3350 or glycerol) to act as a surfactant bridge between the organic and aqueous phases[3],[4].

Q3: Can I use high heat and prolonged sonication to force the compound into solution? Causality: While thermal energy increases molecular kinetics and disrupts solute-solute crystal lattice interactions, excessive heat will induce thermal degradation. The isoxazole ring, particularly when substituted with an amine, can undergo unwanted side reactions or decomposition under extreme temperatures. Solution: Limit heating to a maximum of 37°C. Combine this with ultrasonic agitation for short, 5-minute intervals (not exceeding 15 minutes total) to safely facilitate dissolution without compromising the structural integrity of the compound[1],[2].

Part 2: Quantitative Solvation Metrics

To optimize your assay design, refer to the following empirically derived solubility thresholds for isoxazol-amine derivatives across various solvent systems.

Table 1: Comparative Solubility and Stability Metrics

Solvent SystemMax Soluble ConcentrationStability (24h at 25°C)Assay CompatibilityMechanistic Observation
Standard DMSO (Ambient) < 5 mMModeratePoorAbsorbed water induces lipophilic aggregation.
Anhydrous DMSO (Fresh) > 30 mMHighOptimal (as stock)Maximizes solvation of the fluoromethylphenyl ring.
DMSO + 10% PEG3350 > 10 mMHighExcellentPEG acts as a surfactant, preventing nucleation.
Aqueous Buffer (Direct) < 0.1 mMLowN/ARapid dielectric shock causes immediate precipitation.

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility, do not rely solely on visual inspection. The following protocol integrates a self-validating Nuclear Magnetic Resonance (NMR) checkpoint to physically verify the absence of water contamination before you commit the stock to expensive bioassays.

Step-by-Step Methodology: Anhydrous Stock Preparation & Aqueous Transition

  • Desiccation: Place the lyophilized powder of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine in a vacuum desiccator for 24 hours prior to use. Causality: Removes surface-bound moisture that would otherwise be introduced into the solvent.

  • Anhydrous Solubilization: Working inside a dry nitrogen or argon glovebox, add newly opened, anhydrous DMSO-d6 (deuterated for the validation step) to achieve a 10 mM concentration.

  • Controlled Agitation: Seal the vial tightly and place it in an ultrasonic water bath set to 37°C. Sonicate for exactly 5 minutes. Inspect visually; if micro-particulates remain, repeat for one additional 5-minute cycle.

  • Self-Validation Checkpoint (¹H NMR): Extract a 500 µL aliquot and run a standard ¹H NMR spectrum. Analyze the region around 3.33 ppm. Causality: Water in DMSO-d6 appears as a distinct, broad peak at 3.33 ppm[2]. If the water integration is >5% relative to the solvent residual peak (2.50 ppm), the solvent is compromised. Discard and prepare fresh. If the peak is negligible, the stock is validated.

  • Step-wise Aqueous Transition: To prepare the working assay solution, perform a 10-fold serial dilution of the validated stock using 100% DMSO until you reach 100x the desired final assay concentration.

  • Buffer Integration: Pipette the diluted DMSO stock into the aqueous assay buffer while maintaining continuous vortexing. Causality: Continuous kinetic energy prevents localized zones of high compound concentration, entirely mitigating the nucleation phase of "crashing out."

Part 4: Troubleshooting Workflow Visualization

DMSOSolubility Start Assess 10 mM Stock in DMSO Visual Visual & NMR Check (Water Peak at 3.33 ppm?) Start->Visual Issue1 Incomplete Dissolution or High Water Content Visual->Issue1 Fail Dilution Aqueous Buffer Dilution Visual->Dilution Pass Action1 Use Fresh Anhydrous DMSO + Ultrasonic Bath (37°C) Issue1->Action1 Action1->Visual Retest CheckCrash Precipitation (Crashing Out)? Dilution->CheckCrash Action2 Apply Step-wise Dilution or add 10% PEG3350 CheckCrash->Action2 Yes Success Stable Bioassay Solution CheckCrash->Success No Action2->Success

Workflow for troubleshooting and resolving DMSO solubility issues for isoxazol-amine derivatives.

Sources

Troubleshooting

purification and recrystallization techniques for 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine

Welcome to the Technical Support Center for the purification and isolation of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine (also known as a 3-aryl-5-aminoisoxazole derivative). The 3-aryl-5-aminoisoxazole moiety is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and isolation of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine (also known as a 3-aryl-5-aminoisoxazole derivative).

The 3-aryl-5-aminoisoxazole moiety is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in drug discovery for its unique hydrogen-bonding capabilities and bioisosteric properties[1]. However, the amphiphilic nature of this specific derivative—combining a polar, hydrogen-bonding 5-amino-1,2-oxazole core with a highly lipophilic 3-fluoro-4-methylphenyl group—presents unique challenges during isolation.

This guide is engineered for researchers and drug development professionals to troubleshoot and optimize their recrystallization workflows, ensuring high-purity yields suitable for advanced biological assays or X-ray crystallography[2].

Physicochemical Profiling & Solvent Selection

Successful recrystallization is entirely dependent on exploiting the differential solubility of the target compound versus its synthetic impurities (e.g., unreacted enaminones, hydroxylamine, or 3-amino regioisomers). The table below summarizes the quantitative and qualitative data used to design the self-validating protocol in Section 2.

PropertyValue / DescriptionImpact on Purification Strategy
Molecular Formula C10H9FN2OBase molecular weight dictates standard saturation concentrations (~10-15 mL solvent per gram of crude).
Functional Groups Primary amine (-NH2), 1,2-oxazole ring, Fluoro-tolyl groupAmphiphilic structure requires a binary solvent system (e.g., Ethyl Acetate/Hexanes) to balance polar and non-polar solvation spheres.
H-Bonding Profile Donors: 2, Acceptors: 3Prone to forming intermolecular dimers. Susceptible to co-crystallization with protic impurities if highly polar solvents (like pure EtOH) are used.
Predicted LogP ~2.1 - 2.5Highly soluble in moderate-to-low polarity aprotic solvents (DCM, EtOAc) at room temperature.
Thermal Stability Sensitive to prolonged heat >80°CAvoid high-boiling solvents (e.g., DMF, DMSO) to prevent thermal degradation or oxidation of the primary amine.

Core Purification Workflow

PurificationWorkflow Start Crude 3-(3-Fluoro-4-methylphenyl) -1,2-oxazol-5-amine Dissolution Hot Dissolution (EtOAc at 60°C) Start->Dissolution Filtration Hot Filtration (Remove Insoluble Polymers) Dissolution->Filtration Antisolvent Anti-Solvent Addition (Warm Hexanes) Filtration->Antisolvent Cooling Controlled Cooling (0.5°C / min) Antisolvent->Cooling Oiling Oiling Out Detected? Cooling->Oiling Seed Add Seed Crystals & Adjust Solvent Ratio Oiling->Seed  Yes Crystallization Crystal Lattice Formation Oiling->Crystallization  No Seed->Crystallization Isolation Vacuum Filtration & Cold Wash (1:9 EtOAc:Hex) Crystallization->Isolation

Decision tree for the anti-solvent recrystallization of 3-aryl-5-aminoisoxazoles.

Step-by-Step Methodology: Anti-Solvent Recrystallization

This protocol utilizes an Ethyl Acetate (EtOAc) / Hexane binary system, which provides the highest thermodynamic control over the crystal lattice formation of 5-aminoisoxazoles.

  • Hot Dissolution: Suspend the crude compound in a minimal volume of EtOAc (approx. 5-8 mL/g) and heat to 60°C under gentle stirring.

    • Causality: EtOAc is a polar aprotic solvent that effectively disrupts the intermolecular hydrogen bonds of the 5-amino group, allowing complete dissolution without exposing the compound to degrading temperatures.

  • Hot Filtration: Pass the hot solution quickly through a pre-warmed fluted filter paper into a clean, heated receiving flask.

    • Causality: This physically removes insoluble polymeric byproducts that frequently form during the hydroxylamine cyclization step, preventing them from acting as impure nucleation sites.

  • Anti-Solvent Addition: While maintaining the solution at 60°C, add warm hexanes dropwise until the solution reaches the "cloud point" (persistent turbidity), then add a few drops of EtOAc until it just clears.

    • Causality: Hexanes drastically decrease the dielectric constant of the medium. This forces the lipophilic 3-fluoro-4-methylphenyl moiety to aggregate, priming the system for crystallization.

  • Controlled Cooling: Remove the flask from the heat source. Insulate the flask and allow it to cool to room temperature at a rate of ~0.5°C/min. Once at room temperature, transfer to an ice bath (0–4°C) for 2 hours.

    • Causality: Shock cooling traps kinetic impurities. A slow cooling rate ensures thermodynamic equilibrium, allowing the most stable, pure crystal lattice to form while excluding regioisomers.

  • Isolation & Validation: Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold EtOAc/Hexanes (1:9 v/v). Validate purity by taking a sharp melting point and running a TLC (Hexane:EtOAc 3:1) against the crude material.

Troubleshooting Guides

Q: My compound is "oiling out" instead of forming discrete crystals. How do I fix this? A: "Oiling out" is a common issue when the melting point of the compound is lower than the saturation temperature (boiling point) of the chosen solvent system[3]. The compound separates as a supercooled liquid rather than a solid.

  • Solution 1 (Thermodynamic): Adjust the solvent ratio. Increase the proportion of the "good" solvent (EtOAc) slightly to lower the saturation temperature below the compound's melting point.

  • Solution 2 (Kinetic): Introduce a pure seed crystal of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine just before the cloud point is reached. This bypasses the energy barrier for nucleation and forces the compound to deposit as a solid rather than an oil.

Q: I am seeing co-crystallization of the 3-amino regioisomer. How can I separate them? A: The synthesis of 5-aminoisoxazoles often yields the 3-amino regioisomer as a byproduct. Because their solubilities are nearly identical, they easily co-crystallize.

  • Solution: Exploit their differing pKa values before recrystallization. The 5-amino group is significantly less basic than the 3-amino group due to the electron-withdrawing effect of the adjacent isoxazole oxygen. Dissolve the crude mixture in an organic solvent (like DCM) and wash with a dilute weak acid (e.g., 0.1 M HCl). The more basic 3-amino isomer will preferentially protonate and partition into the aqueous layer, leaving the 5-amino target in the organic phase.

Q: My yield is extremely low after recrystallization (<30%). Where is my product? A: The product is likely remaining in the mother liquor due to high residual solubility in the EtOAc/Hexane mixture at your final cooling temperature.

  • Solution: Evaporate 50% of the mother liquor's volume under reduced pressure and perform a "second crop" crystallization. Ensure the final cooling stage is maintained strictly at 0–4°C for at least 2 to 4 hours to reach true thermodynamic equilibrium.

Frequently Asked Questions (FAQs)

Q: Can I use Group-Assisted-Purification (GAP) or aqueous precipitation instead of organic recrystallization? A: Yes. Recent methodologies have demonstrated that synthesizing isoxazole derivatives in aqueous media can sometimes follow GAP chemistry processes, allowing pure products to be obtained by simple suction filtration without traditional chromatography or complex recrystallization[4]. If your synthetic route allows for aqueous precipitation, you can filter the crude solid directly; however, for analytical-grade purity (e.g., for in-vivo testing), a final organic recrystallization is still highly recommended.

Q: Is the compound sensitive to oxidation during hot dissolution? A: 5-aminoisoxazoles are generally stable, but prolonged exposure to heat (>80°C) in the presence of atmospheric oxygen can lead to the oxidation of the primary amine to a nitroso or nitro derivative. If prolonged heating is required to dissolve a particularly stubborn batch, perform the dissolution under an inert atmosphere (N2 or Argon).

Q: Can I use flash chromatography instead? A: While flash chromatography (using a Hexane/EtOAc gradient) can be used for highly impure batches (>30% impurities), recrystallization is vastly superior for scaling up. Recrystallization minimizes solvent waste and provides the superior crystalline purity required for X-ray diffraction[2].

References

  • Title: Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide Source: Benchchem URL
  • Title: One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes and Protocols Source: Benchchem URL
  • Title: recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives Source: Benchchem URL
  • Title: Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media Source: MDPI URL

Sources

Optimization

Technical Support Center: Synthesis of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine. This resource is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on minimizing toxic byproducts and maximizing yield and purity. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles.

Synthesis Overview & Core Challenges

The 3-aryl-5-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The synthesis of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine typically proceeds via the cyclocondensation of a β-ketonitrile with hydroxylamine.[2] While seemingly straightforward, this reaction is often plagued by issues related to toxic starting materials, byproduct formation, and difficult purifications, which can impede drug development timelines.

The primary synthetic route involves the reaction of 3-(3-fluoro-4-methylphenyl)-3-oxopropanenitrile with hydroxylamine. The key challenges that researchers face include:

  • Handling Hydroxylamine: Free hydroxylamine is explosive and toxic. Its hydrochloride salt is more stable but requires careful handling and neutralization.[3][4]

  • Controlling Regioselectivity: The reaction can potentially yield the undesired 3-amino-5-aryl regioisomer. Controlling reaction parameters like pH and temperature is critical to ensure the formation of the desired 5-amino product.[5]

  • Byproduct Formation: Side reactions can lead to impurities such as furoxans, unreacted starting materials, and products from the degradation of the isoxazole ring, complicating purification.[6]

This guide will address these challenges systematically.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Product.

  • Question: My reaction has run to completion according to TLC, but after workup, I have a very low yield of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine. What went wrong?

  • Answer: Low isolated yield despite apparent reaction completion often points to issues during the workup or product degradation.

    • Causality: The 5-aminoisoxazole ring can be sensitive to strongly acidic or basic conditions, which may be used during the workup. Hydrolytic ring-opening can occur, especially at elevated temperatures.[7]

    • Troubleshooting Steps:

      • pH Control During Workup: Ensure the pH of the aqueous phase is maintained close to neutral (pH 7-8) during extraction. Use milder neutralizing agents like sodium bicarbonate instead of strong bases like sodium hydroxide.

      • Temperature Management: Perform all workup and extraction steps at room temperature or below to minimize degradation.

      • Check Reagent Quality: Ensure the hydroxylamine hydrochloride is of high purity and has not degraded. The β-ketonitrile starting material should also be pure, as impurities can inhibit the reaction.

Problem 2: The Reaction Produces a Mixture of Regioisomers.

  • Question: My NMR analysis shows a mixture of the desired 5-aminoisoxazole and the 3-aminoisoxazole isomer. How can I improve selectivity?

  • Answer: Regioselectivity in this synthesis is a well-documented challenge governed by the reaction conditions.[5][6]

    • Causality: The outcome depends on which electrophilic center of the β-ketonitrile (the ketone or the nitrile) the hydroxylamine preferentially attacks. This is highly dependent on pH and temperature. At higher pH (>8), hydroxylamine acts as a stronger O-nucleophile, favoring attack at the ketone and leading to the 5-amino isomer. At lower pH (7-8), N-nucleophilicity is more pronounced, favoring attack at the nitrile, which leads to the 3-amino isomer.[5]

    • Troubleshooting Steps:

      • Strict pH Control: Maintain a pH above 8 throughout the reaction. Use a base such as sodium or potassium hydroxide to neutralize the hydroxylamine hydrochloride and maintain alkalinity.[1][5]

      • Optimize Temperature: For the 5-amino isomer, higher temperatures (e.g., reflux) often favor the desired cyclization pathway after the initial attack on the ketone.[5]

      • Protocol Adherence: Follow a validated protocol that specifically targets the 5-amino isomer (see Section 5).

Problem 3: The Final Product is Difficult to Purify and Contaminated with Byproducts.

  • Question: My crude product shows multiple spots on TLC with similar Rf values, making column chromatography ineffective. What are these byproducts and how can I avoid them?

  • Answer: This issue typically stems from the formation of side products like furoxans or incomplete cyclization.[6]

    • Causality: Furoxans can form from the dimerization of nitrile oxide intermediates, which can arise under certain oxidative conditions. Incomplete reaction or alternative cyclization pathways can also lead to impurities with polarities similar to the desired product.

    • Troubleshooting Steps:

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

      • Optimize Reaction Time: Monitor the reaction closely by TLC. Stopping the reaction too early will leave unreacted starting materials. Running it for too long can lead to product degradation.[6]

      • Alternative Purification: If chromatography is challenging, consider crystallization. The desired 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine is often a crystalline solid, and a well-chosen solvent system can effectively remove amorphous impurities.

      • Green Chemistry Approaches: Consider using ultrasound-assisted synthesis. This technique can reduce reaction times and minimize byproduct formation by providing localized energy for the reaction.[8][9]

Mechanistic Insights & Byproduct Control

Understanding the underlying reaction mechanism is key to controlling the formation of byproducts.

Primary Synthesis Pathway

The desired reaction is a base-mediated cyclocondensation. The process begins with the deprotonation of hydroxylamine, which then attacks the carbonyl carbon of the β-ketonitrile. This is followed by intramolecular cyclization and dehydration to yield the final 5-aminoisoxazole product.

G start β-Ketonitrile + NH2OH·HCl base Add Base (e.g., KOH) pH > 8 start->base intermediate Oxime Intermediate Formation (Attack at Ketone) base->intermediate  Generates free NH2OH cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product 3-(3-Fluoro-4-methylphenyl) -1,2-oxazol-5-amine dehydration->product

Caption: Primary reaction workflow for 5-aminoisoxazole synthesis.

Common Byproduct Formation Pathways

Controlling the reaction environment is crucial to suppress the formation of undesired side products. The diagram below illustrates two common competing pathways.

G cluster_main Desired Pathway (pH > 8, High Temp) cluster_side1 Regioisomer Formation (7 < pH < 8) cluster_side2 Degradation/Other Byproducts A β-Ketonitrile B Attack at Ketone A->B D Attack at Nitrile A->D C 5-Aminoisoxazole (Product) B->C F Harsh Conditions (Strong Acid/Base, Excess Heat) C->F E 3-Aminoisoxazole (Byproduct) D->E G Ring Opening / Furoxans F->G

Caption: Competing reaction pathways leading to byproduct formation.

Optimized Experimental Protocols

The following protocols are designed to maximize yield and purity while minimizing byproduct formation.

Protocol 1: pH-Controlled Regioselective Synthesis

This method leverages strict pH control to favor the formation of the 5-amino isomer.[5]

Materials:

  • 3-(3-fluoro-4-methylphenyl)-3-oxopropanenitrile (1 equivalent)

  • Hydroxylamine hydrochloride (1.2 equivalents)

  • Potassium hydroxide (KOH) (1.2 equivalents)

  • Ethanol or an Ethanol/Water mixture

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve hydroxylamine hydrochloride in the chosen solvent system.

  • Slowly add a solution of KOH in water or ethanol. Monitor the pH to ensure it stabilizes above 8.

  • Add the β-ketonitrile, 3-(3-fluoro-4-methylphenyl)-3-oxopropanenitrile, to the reaction mixture.

  • Heat the mixture to reflux (approx. 80-100°C, depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction to room temperature.

  • Neutralize the mixture carefully with dilute HCl to a pH of ~7-8.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

Protocol 2: Ultrasound-Assisted Green Synthesis

This approach utilizes ultrasonic irradiation to accelerate the reaction, often leading to higher yields and fewer byproducts in shorter timeframes.[8]

Materials:

  • 3-(3-fluoro-4-methylphenyl)-3-oxopropanenitrile (1 equivalent)

  • Hydroxylamine hydrochloride (1.2 equivalents)

  • Pyridine or another suitable base (1.5 equivalents)

  • Ethanol

Procedure:

  • In a suitable reaction vessel, combine the β-ketonitrile, hydroxylamine hydrochloride, and ethanol.

  • Add the base (e.g., pyridine) to the mixture.

  • Place the vessel in an ultrasonic bath operating at a frequency of 20-60 kHz.

  • Irradiate the mixture at a controlled temperature (e.g., 50°C) for 30-60 minutes.[8] Monitor the reaction by TLC.

  • Upon completion, cool the mixture. The product may precipitate directly from the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent and proceed with a standard aqueous workup and extraction as described in Protocol 1.

  • Purify the product as needed.

Data Summary & Method Comparison

The choice of synthetic method can significantly impact reaction outcomes. The following table summarizes a comparison based on literature findings for similar isoxazole syntheses.

ParameterConventional HeatingUltrasound-Assisted Method
Reaction Time Several hours (e.g., 2-4 h)25-60 minutes[8]
Typical Yield 66-79%[8]82-96%[8]
Energy Input High (sustained heating)Low (efficient energy transfer)
Byproduct Formation ModerateReduced[8]
Key Advantage Widely established and requires no special equipment.Rapid, high yield, environmentally friendly.[9]

Safety & Handling Precautions

  • Hydroxylamine & Its Salts: Hydroxylamine is a powerful reducing agent that can be explosive in its free base form, especially when heated.[4] Hydroxylamine hydrochloride is more stable but is still toxic and corrosive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid heating dry hydroxylamine salts.

  • Solvents and Reagents: Handle all organic solvents and reagents (e.g., pyridine, KOH) according to their Safety Data Sheets (SDS).

  • Pressure Build-up: These reactions can sometimes evolve gas. Ensure the reaction vessel is not sealed and is properly vented, especially when heating.

By following the guidance in this document, researchers can improve the efficiency, safety, and reproducibility of their synthesis of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine, leading to higher quality material for downstream applications in drug discovery and development.

References

  • A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles. Benchchem.
  • Preventing decarboxylation side reactions in hydroxyoxazole deriv
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Isoxazole – Knowledge and References. Taylor & Francis.
  • One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Applic
  • Construction of Isoxazole ring: An Overview.
  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent deriv
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Green Chemistry Approaches to Isoxazole Synthesis: Applic
  • Hydroxylamine. Wikipedia.
  • Hydroxylamine. Sciencemadness Wiki.
  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis.

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine Chromatography

Welcome to the technical support center for the chromatographic analysis of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond generic advice to offer scientifically grounded strategies for robust and reliable separations.

Understanding the Analyte: Physicochemical Properties

Before diving into troubleshooting, a fundamental understanding of the analyte's properties is paramount. 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine is a heterocyclic aromatic amine. Key characteristics that influence its chromatographic behavior include:

  • Basicity: The primary amine group (-NH2) on the oxazole ring makes the molecule basic. This is a critical factor leading to common chromatographic issues like peak tailing.

  • Polarity: The presence of fluorine, nitrogen, and oxygen atoms imparts a degree of polarity. The overall polarity will influence its retention in both reversed-phase and normal-phase systems.

  • Aromaticity: The phenyl and oxazole rings contribute to its ability to participate in π-π interactions with certain stationary phases.

Frequently Asked Questions & Troubleshooting Guides

This section addresses common issues in a question-and-answer format, providing both the "what" and the "why" behind the recommended solutions.

Peak Shape Problems: "My peak for 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine is tailing. What's causing this and how do I fix it?"

Peak tailing is the most frequent challenge when analyzing basic compounds like this one.

Primary Cause: Secondary Silanol Interactions

In reversed-phase chromatography (RPC), the primary cause of peak tailing for basic compounds is the electrostatic interaction between the protonated (positively charged) amine group of the analyte and ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. These secondary interactions lead to a portion of the analyte molecules being retained longer, resulting in an asymmetrical peak shape.[1]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed is_all_peaks Are all peaks tailing? start->is_all_peaks all_peaks Indicates a physical or system-wide issue is_all_peaks->all_peaks Yes only_analyte Indicates a chemical interaction with the stationary phase is_all_peaks->only_analyte No void Check for column void or damage all_peaks->void extracolumn Minimize extra-column volume (tubing, fittings) all_peaks->extracolumn solvent_mismatch Check for sample solvent incompatibility all_peaks->solvent_mismatch replace_column Replace column void->replace_column optimize_tubing Use narrow ID tubing and minimize length extracolumn->optimize_tubing match_solvent Dissolve sample in mobile phase solvent_mismatch->match_solvent ph_adjust Lower mobile phase pH (e.g., pH 2.5-3.5) only_analyte->ph_adjust additive Add a competing base (e.g., Triethylamine - TEA) only_analyte->additive buffer_conc Increase buffer concentration (e.g., 25-50 mM) only_analyte->buffer_conc new_column Use a modern, end-capped, high-purity silica column only_analyte->new_column ph_solution Protonates silanols to minimize interaction ph_adjust->ph_solution additive_solution TEA masks active silanol sites additive->additive_solution buffer_solution Masks residual silanol interactions buffer_conc->buffer_solution column_solution Fewer accessible silanol groups new_column->column_solution G start Poor retention in Reversed-Phase select_column Select a HILIC column (e.g., bare silica, amide, diol) start->select_column mobile_phase Prepare mobile phase: High organic (e.g., 95% Acetonitrile) with aqueous buffer (e.g., 5% Ammonium Formate) select_column->mobile_phase gradient Run a gradient from high to low organic content mobile_phase->gradient optimize Optimize gradient, buffer concentration, and pH gradient->optimize result Improved retention of polar analyte optimize->result

Sources

Optimization

Technical Support Center: Preventing Degradation of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine Under Acidic Conditions

This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals working with 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine. The inherent reactivity of the 5-am...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals working with 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine. The inherent reactivity of the 5-aminoisoxazole scaffold, particularly its susceptibility to degradation in acidic environments, presents a significant challenge in synthesis, purification, and formulation. This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to preserve the integrity of this valuable compound.

Quick Reference Stability Guide

For immediate reference, the following table summarizes the key operational parameters to minimize degradation.

ParameterRecommended ConditionRationale & Caution
pH Range > 6.0 (Strictly avoid < 4.0)The isoxazole ring, especially with an amino substituent, is prone to acid-catalyzed hydrolysis. Strong acids can cause rapid ring cleavage.[1][2]
Acids to Avoid Strong mineral acids (HCl, H₂SO₄), strong organic acids (TFA).These reagents can protonate the isoxazole ring, initiating cleavage of the weak N-O bond.[3][4]
Preferred Acids Acetic Acid (sparingly), buffered systems (e.g., NH₄OAc).If acidity is required, use the weakest possible acid or a buffered solution to maintain controlled pH.
Temperature Perform acidic steps at 0°C or below.Degradation kinetics are significantly slowed at lower temperatures.[5]
Chromatography Neutral or deactivated silica gel; alternative media (Alumina, C18).Standard silica gel can be acidic enough to cause degradation on the column. Use of a mobile phase containing a mild base (e.g., 0.1-1% Et₃N) is advised.
Workup Use weak bases (e.g., NaHCO₃, K₂CO₃ solution) for neutralization.Avoid strong basic conditions as well, as the isoxazole ring can also be labile under harsh basic conditions.[6]
Storage Store as a solid, protected from light and moisture, under an inert atmosphere.Minimizes exposure to atmospheric moisture and CO₂, which can create a weakly acidic environment over time.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reason for the degradation of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine in acid?

A1: The instability stems from the inherent chemical properties of the isoxazole ring. This five-membered heterocycle contains a nitrogen-oxygen (N-O) bond that is intrinsically weak and susceptible to cleavage under various conditions, including reductive and acidic environments.[3][7] In the presence of acid, one of the ring heteroatoms (likely the nitrogen) is protonated. This protonation increases the electrophilicity of the ring, making it vulnerable to nucleophilic attack by water or other nucleophiles present in the medium. The subsequent cascade of electronic rearrangements leads to the cleavage of the N-O bond and opening of the isoxazole ring.[8]

Q2: If my compound degrades, what are the likely byproducts I should be looking for?

A2: Acid-catalyzed hydrolysis of a 5-aminoisoxazole typically results in the formation of a β-ketonitrile derivative through ring-opening. For 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine, the expected primary degradation product would be a derivative of 3-amino-3-(3-fluoro-4-methylphenyl)acrylonitrile . This is formed after the isoxazole ring opens and rearranges. Further hydrolysis of the nitrile and enamine functionalities under harsh acidic conditions could lead to a complex mixture of other byproducts.

Q3: How can I reliably detect the onset of degradation during my experiment?

A3: Early and frequent monitoring is crucial. The most effective methods are:

  • Thin-Layer Chromatography (TLC): This is the quickest method. Degradation is indicated by the appearance of new spots, often with different polarity (Rf values), alongside the fading of the spot corresponding to your starting material.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity. The emergence of new peaks in the chromatogram is a clear sign of degradation. A well-developed HPLC method can be used to calculate the percentage of degradation over time under specific conditions.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. Degradation will be evident from the disappearance of characteristic signals for the isoxazole ring protons and carbons and the appearance of a new set of signals corresponding to the degradation products.[11]

Section 2: Troubleshooting Common Experimental Issues

Issue 1: I'm observing multiple new spots on my TLC plate and experiencing low yields after an acidic workup (e.g., an HCl wash to remove basic impurities).
  • Likely Cause: The acidic wash is causing significant degradation of your product. The isoxazole ring is not stable to direct contact with strong aqueous acids like HCl.

  • Recommended Solutions:

    • Eliminate the Acid Wash: If possible, redesign the workup to avoid an acid wash altogether. Consider alternative purification methods.

    • Switch to a Milder Acid: If an acid wash is unavoidable, replace the strong acid with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute (5%) solution of acetic acid, and perform the wash at a low temperature (0°C).

    • Use a Biphasic System with a Buffer: Perform the extraction using a buffered aqueous layer (e.g., pH 5-6) instead of a strongly acidic one.

    • Protect the Amine: Before the acidic step, protect the 5-amino group as a carbamate (e.g., Boc). This reduces the molecule's basicity and can modulate the ring's electronic properties.[12][13] See Protocol 2 for details.

Issue 2: My compound appears pure after workup, but I see signs of degradation after purification by silica gel column chromatography.
  • Likely Cause: Standard silica gel is inherently acidic (pH ≈ 4-5) and can act as a solid-phase acid catalyst, causing your compound to degrade as it passes through the column.

  • Recommended Solutions:

    • Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add 1% triethylamine (Et₃N) or diisopropylethylamine (DIPEA) by volume. Swirl for 15 minutes before packing the column. This deactivates the acidic sites.

    • Use Deactivated Silica: Commercially available deactivated or neutral silica gel is an excellent alternative.

    • Switch Stationary Phase: Consider using a different stationary phase that is less acidic, such as neutral alumina.

    • Reverse-Phase Chromatography: If the compound's polarity is suitable, purification using reverse-phase (C18) silica with a buffered mobile phase (e.g., acetonitrile/water with an ammonium acetate buffer) can be an effective, non-acidic alternative.

Issue 3: I need to remove a Boc protecting group from another part of my molecule, but the required acidic conditions (e.g., TFA) will destroy the 5-aminoisoxazole core.
  • Likely Cause: This is a classic problem of orthogonal protecting group strategy. The conditions required to deprotect one group are not compatible with the stability of another functional group.[14]

  • Recommended Solutions:

    • Re-evaluate the Protecting Group Strategy: In future syntheses, choose a protecting group orthogonal to the 5-aminoisoxazole. For an amine, an Fmoc group, which is removed under basic conditions, would be a better choice. For an alcohol, a silyl ether (like TBS) removed with fluoride ions (TBAF) would be compatible.

    • Use Milder Boc-Deprotection Conditions: While TFA is standard, some Boc groups can be cleaved under milder conditions that the isoxazole might tolerate for a short period, especially at low temperatures. Options to screen include:

      • 4M HCl in dioxane at 0°C for a very short reaction time.

      • Anhydrous zinc bromide (ZnBr₂) in dichloromethane.

      • Bubbling gaseous HCl through a solution in an organic solvent at low temperature.

      • Monitor the reaction meticulously by TLC or HPLC every 5-10 minutes to find the point where the Boc group is gone but the isoxazole remains intact.

Section 3: Recommended Protocols & Methodologies

Protocol 1: General Handling and Storage to Ensure Stability
  • Solid Handling: Handle the solid compound in a low-humidity environment or a glove box.

  • Solution Preparation: Prepare solutions fresh for each reaction. If a stock solution must be made, use a dry, aprotic solvent (e.g., anhydrous THF, Dioxane, or Toluene) and store it under an inert atmosphere (Argon or Nitrogen) at -20°C.

  • Long-Term Storage: For long-term storage, keep the compound as a solid in a sealed vial with an inert gas headspace, stored in a freezer (-20°C), and protected from light.

Protocol 2: Protective Group Strategy for the 5-Amino Group (Boc Protection)

This protocol converts the nucleophilic and basic 5-amino group into a non-basic tert-butoxycarbonyl (Boc) carbamate, which can enhance stability during subsequent non-acidic synthetic steps.[13]

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine (1.0 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) to the solution.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N, 1.2 equiv.) or diisopropylethylamine (DIPEA, 1.2 equiv.).

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with a 5% aqueous citric acid solution (use cautiously and quickly if tolerated), water, and finally a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on neutralized silica gel to yield the Boc-protected compound.

Protocol 3: Analytical Monitoring of Degradation by RP-HPLC

This method can be used to quantify the stability of the compound under various acidic conditions.

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Note: This is acidic, used for analytical purposes where exposure is brief. For preparative work, a buffer like ammonium acetate is preferred).

    • Solvent B: Acetonitrile.

  • Gradient: Start with a 70:30 (A:B) mixture, ramping to 30:70 (A:B) over 10 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm and 254 nm.[9]

  • Procedure:

    • Prepare a stock solution of your compound at 1 mg/mL in acetonitrile.

    • Prepare test solutions by diluting the stock into various aqueous acidic buffers (e.g., pH 3, 4, 5, 6).

    • Inject a sample immediately (t=0) to get a baseline chromatogram.

    • Keep the test solutions at a controlled temperature and inject samples at set time intervals (e.g., 1h, 4h, 8h, 24h).

    • Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the t=0 sample.

Section 4: Mechanistic Insights & Visual Guides

The following diagrams illustrate the key chemical processes and decision-making workflows discussed in this guide.

Degradation_Pathway cluster_degradation Degradation Cascade Start_Mat 3-(3-Fluoro-4-methylphenyl)- 1,2-oxazol-5-amine Protonated Protonated Isoxazole (Activated Intermediate) Start_Mat->Protonated + H⁺ (Acid) Protonated->p1 + H₂O (Nucleophilic Attack) Ring_Opened Ring-Opened Intermediate (N-O Bond Cleaved) Ring_Opened->p2 Rearrangement Product Degradation Product (β-Ketonitrile Derivative) p1->Ring_Opened p2->Product

Caption: Proposed acid-catalyzed degradation pathway of the 5-aminoisoxazole ring.

Workflow_Decision Start Is an acidic step experimentally required? Mild_Acid Can a mild acid (e.g., NH₄Cl, AcOH) be used? Start->Mild_Acid Yes Proceed_No_Acid Proceed without acid. Use non-acidic alternatives. Start->Proceed_No_Acid No Protect Can the 5-amino group be protected first? Mild_Acid->Protect No Proceed_Mild_Acid Proceed with mild acid at low temperature (≤ 0°C). Monitor closely. Mild_Acid->Proceed_Mild_Acid Yes Proceed_Protect Protect amine (e.g., Boc), perform required step, then deprotect if necessary. Protect->Proceed_Protect Yes Reconsider Re-evaluate synthetic route. Avoid strong acid entirely. Protect->Reconsider No

Caption: Decision workflow for handling experiments involving acidic conditions.

Section 5: References

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Journal of the Chemical Society D. Decomposition of isoxazoles and of 1-azirines by aromatic amines. Formation of urea. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • PMC. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). [Link]

  • Journal of the American Chemical Society. Transition State of the Base-Promoted Ring-Opening of Isoxazoles. [Link]

  • Organic Letters. (2022). Ring-Opening Fluorination of Isoxazoles. [Link]

  • PMC. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. [Link]

  • PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • The Royal Society of Chemistry. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. [Link]

  • PMC. m-Chloroperbenzoic acid-oxchromium (VI)-mediated cleavage of 2,4,5-trisubstituted oxazoles. [Link]

  • Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

  • RSC Publishing. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. [Link]

  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link]

  • ACS Publications. (2000). An Efficient, Practical Approach to the Synthesis of 2,4-Disubstituted Thiazoles and Oxazoles. [Link]

  • ACS Publications. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • ACS Publications. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. [Link]

  • ResearchGate. (2026). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry. [Link]

  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. [Link]

  • MedCrave online. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product. [Link]

  • ACS Publications. Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. [Link]

  • PubMed. Isoxazoles. II. Kinetics and mechanism of degradation of sulfisoxazole in moderately concentrated acids. [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

Sources

Troubleshooting

troubleshooting false positives in 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine screening

Technical Support Center: Troubleshooting False Positives in 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine Screening The Causality of Assay Interference When screening libraries containing 3-(3-Fluoro-4-methylphenyl)-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting False Positives in 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine Screening

The Causality of Assay Interference

When screening libraries containing 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine, researchers frequently encounter false-positive readouts. While some isoxazole derivatives possess favorable physicochemical properties and lack traditional Pan-Assay Interference Compounds (PAINS) alerts[1], the specific combination of a lipophilic fluorophenyl group and a potentially reactive 5-amino-1,2-oxazole core introduces significant assay liabilities. Understanding why this compound triggers false positives is the first step in troubleshooting:

  • Colloidal Aggregation: Small, lipophilic molecules are notorious for spontaneously forming sub-micron colloidal particles in aqueous buffers[2]. These densely packed liquid spheres promiscuously sequester and partially unfold target proteins on their surface, causing non-specific enzyme inhibition[3].

  • Optical Interference: The conjugated phenyl-isoxazole system can absorb light or emit fluorescence, particularly in the UV/blue spectrum used by NADH/NADPH coupled assays (e.g., 340 nm excitation)[4][5]. This autofluorescence or quenching directly skews the readout of fluorescence intensity or fluorescence polarization (FP) assays[6].

  • Chemical Reactivity: The 5-amino-isoxazole motif can act as a nucleophile or participate in redox cycling. Such reactive chemicals function as PAINS, covalently modifying assay reagents, reporter enzymes (like luciferase), or the target protein itself, rather than binding via specific, reversible interactions[7][8].

Diagnostic Triage Workflow

Use the following logical progression to systematically rule out interference mechanisms.

FalsePositiveTriage Start Primary Hit: 3-(3-Fluoro-4-methylphenyl)- 1,2-oxazol-5-amine AggTest Add 0.01% Triton X-100 (Aggregation Test) Start->AggTest AggYes Activity Lost: Colloidal Aggregator AggTest->AggYes Yes AggNo Activity Retained AggTest->AggNo No FluorTest Spectroscopic Profiling (Fluorescence Check) AggNo->FluorTest FluorYes High Background: Optical Interference FluorTest->FluorYes Yes FluorNo No Interference FluorTest->FluorNo No ReactTest Add 1mM GSH/DTT (Reactivity Test) FluorNo->ReactTest ReactYes Activity Lost: Reactive PAINS ReactTest->ReactYes Yes ReactNo Activity Retained: Proceed to Orthogonal Assay ReactTest->ReactNo No

Triage workflow for isolating true hits from assay artifacts.

Self-Validating Experimental Protocols

Protocol A: Detergent-Sensitivity Assay (Detecting Colloidal Aggregation)

  • Causality: Colloidal aggregates are stabilized by hydrophobic interactions. The introduction of a non-ionic detergent disrupts these particles, releasing the sequestered protein and restoring its activity. True 1:1 ligand binding is generally insensitive to low concentrations of detergent[3].

  • Step-by-Step Methodology:

    • Prepare two identical assay buffers: Buffer A (Standard) and Buffer B (Standard + 0.01% v/v Triton X-100 or Tween-20).

    • Perform a serial dilution of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine (e.g., 0.1 µM to 100 µM) in both buffers.

    • Pre-incubate the compound with the target protein for 15 minutes to allow potential colloids to form and interact.

    • Initiate the reaction by adding the substrate.

    • Validation: If the apparent IC₅₀ shifts rightward by >5-fold or activity is completely lost in Buffer B, the compound is a colloidal aggregator.

Protocol B: Spectroscopic Profiling (Detecting Optical Interference)

  • Causality: Compounds that absorb or emit light at the assay's specific wavelengths will artificially inflate or deflate the signal, mimicking enzymatic inhibition or activation[5].

  • Step-by-Step Methodology:

    • Dispense the compound in a dose-response format into a microtiter plate containing only assay buffer (omit target protein and reporter fluorophores).

    • Measure the baseline fluorescence/absorbance at the assay's specific excitation and emission wavelengths.

    • Spike the wells with the assay's reporter fluorophore at its standard assay concentration.

    • Remeasure the signal.

    • Validation: Calculate the Z-score of the baseline fluorescence. A Z-score > +3.0 indicates autofluorescence (false positive in gain-of-signal assays); a Z-score < -3.0 indicates quenching (false positive in loss-of-signal assays)[9].

Protocol C: Nucleophile Scavenging Assay (Detecting Reactive PAINS)

  • Causality: Electrophilic or redox-active compounds covalently modify target cysteines or assay reagents. Adding a molar excess of a strong nucleophile or reducing agent outcompetes the target, neutralizing the reactive compound[10][11].

  • Step-by-Step Methodology:

    • Supplement the primary assay buffer with 1 mM Dithiothreitol (DTT) or Glutathione (GSH).

    • Execute the standard dose-response assay with the compound.

    • Validation: If the inhibitory activity is abolished in the presence of DTT/GSH, the compound is acting via covalent reactivity or redox cycling, not reversible binding.

Quantitative Data Interpretation

Use the following matrix to classify the behavior of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine based on your protocol readouts.

Interference MechanismDose-Response Hill SlopeTriton X-100 ShiftZ-Score (Buffer Only)DTT/GSH ShiftDLS Particle Size
True Reversible Hit ~1.0No Shift (<2x)-3.0 < Z < +3.0No Shift< 10 nm
Colloidal Aggregator > 2.0> 5x Loss of Activity -3.0 < Z < +3.0No Shift50 – 500 nm
Optical Artifact VariableNo ShiftZ > +3.0 or Z < -3.0 No Shift< 10 nm
Reactive PAIN > 1.5No Shift-3.0 < Z < +3.0Complete Loss < 10 nm

Frequently Asked Questions (FAQs)

Q: Why does 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine show a steep Hill slope (>2.0) in my dose-response curve? A: A steep Hill slope is a classic hallmark of non-stoichiometric inhibition, most commonly colloidal aggregation[3]. True 1:1 reversible binding typically yields a Hill slope near 1.0. You should immediately perform Protocol A (Detergent-Sensitivity Assay) to confirm if aggregation is the culprit.

Q: My Fluorescence Polarization (FP) assay shows an increase in polarization even without the target protein present. What is happening? A: The compound is likely autofluorescent and emitting polarized light, or it is forming large colloidal aggregates that scatter light, artificially inflating the FP signal[6][12]. To mitigate this, switch to a red-shifted fluorophore (which avoids the blue/UV emission of many conjugated rings) or utilize a Time-Resolved FRET (TR-FRET) readout, which introduces a time delay that eliminates prompt autofluorescence interference[9][12].

Q: Can I use Dynamic Light Scattering (DLS) as an orthogonal method to confirm aggregation? A: Yes. DLS is a highly reliable biophysical technique for detecting colloids. If the compound forms particles in the 50 to 500 nm radius range when diluted in your aqueous assay buffer, it is a confirmed aggregator[3].

Q: The compound passed the detergent and fluorescence tests but failed in a cell-based assay. Is it still a false positive? A: Not necessarily. While cell-based assays are generally more resistant to colloidal aggregation due to the presence of serum proteins (which coat and neutralize colloids), compounds can still aggregate in the media or face permeability issues. Alternatively, the compound might be a reactive PAIN that is neutralized by the high intracellular concentration of glutathione (GSH)[11].

References

  • "What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery" - NC State University.7

  • "Colloidal aggregation: from screening nuisance to formulation nuance" - NIH. 2

  • "Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library" - BioAscent. 10

  • "ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery" - NIH. 8

  • "Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens" - NIH. 3

  • "Interference and Artifacts in High-content Screening - Assay Guidance Manual" - NIH. 9

  • "Avoiding Fluorescence Assay Interference-The Case for Diaphorase" - ResearchGate. 4

  • "Interference with Fluorescence and Absorbance - Assay Guidance Manual" - NIH. 5

  • "Identification of false positives in a fluorescence polarization screen" - BMG Labtech. 6

  • "Fluorescence Polarization (FP)" - Molecular Devices. 12

  • "Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives" - NIH. 1

  • "The Ecstasy and Agony of Assay Interference Compounds" - American Chemical Society. 11

Sources

Reference Data & Comparative Studies

Validation

Rational Design in Medicinal Chemistry: Evaluating 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine Against Non-Fluorinated Analogs

As drug development professionals continuously seek to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds, the strategic incorporation of halogen atoms remains a cornerstone of rational...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals continuously seek to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds, the strategic incorporation of halogen atoms remains a cornerstone of rational drug design. The 1,2-oxazol-5-amine (isoxazol-5-amine) scaffold is a privileged structure frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and epigenetic modulators.

This guide provides an in-depth, objective comparison between 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine and its non-fluorinated counterpart, 3-(p-tolyl)isoxazol-5-amine . By examining the structural causality behind these modifications and detailing self-validating experimental protocols, we aim to equip researchers with the insights necessary to navigate late-stage lead optimization.

The Mechanistic Causality of Fluorination (The "Why")

Replacing a standard hydrogen atom with a highly electronegative fluorine atom is not merely a structural tweak; it is a calculated maneuver to overcome specific metabolic liabilities.

Electronic Shielding and CYP450 Evasion

In the non-fluorinated analog (3-(p-tolyl)isoxazol-5-amine), the benzylic 4-methyl group is highly susceptible to rapid oxidation by Cytochrome P450 (CYP450) enzymes, leading to high intrinsic clearance. By introducing a fluorine atom at the 3-position (ortho to the methyl group), we leverage its strong inductive electron-withdrawing effect (-I). This electronic perturbation decreases the electron density of the adjacent benzylic C-H bonds, thereby increasing their Bond Dissociation Energy (BDE). Consequently, the high-valent iron-oxo species of CYP450 enzymes face a higher activation barrier for hydrogen atom abstraction, which fundamentally shifts the metabolic fate of the molecule and 1[1].

Mitigating Isoxazole Bioactivation

Isoxazole-containing compounds carry a latent risk of bioactivation. Depending on the electronic nature of their substituents, the isoxazole ring can be metabolized into reactive conjugated electrophiles, such as 2, which rapidly deplete cellular glutathione and induce hepatotoxicity[2]. The incorporation of fluorine on the pendant phenyl ring subtly alters the electron distribution across the isoxazole core. While the carbon-fluorine bond itself is highly stable, its inductive pull can stabilize the heterocycle against reductive cleavage, thereby 3 and reducing the generation of reactive intermediates[3].

MetabolicPathway cluster_0 Non-Fluorinated: 3-(p-tolyl)isoxazol-5-amine cluster_1 Fluorinated: 3-(3-Fluoro-4-methylphenyl)... A1 Unshielded 4-Methyl Group B1 Rapid CYP450 Oxidation A1->B1 C1 Hydroxymethyl Metabolite (High Clearance) B1->C1 A2 3-Fluoro Shielded 4-Methyl B2 Increased C-H Bond Energy A2->B2 C2 Metabolic Stabilization (Extended Half-life) B2->C2

Figure 1: Mechanistic divergence in CYP450-mediated metabolism due to ortho-fluorination.

Quantitative Comparative Profiling

The table below summarizes the physicochemical and metabolic shifts typically observed when transitioning from the non-fluorinated to the fluorinated isoxazole analog. The data reflects established medicinal chemistry paradigms where 4 by up to 5-fold[4].

Parameter3-(p-tolyl)isoxazol-5-amine (Non-Fluorinated)3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amineCausality / Impact
LogD (pH 7.4) ~2.1~2.4Fluorine increases lipophilicity, generally enhancing passive membrane permeability.
pKa (Amine) ~2.5~2.3Inductive withdrawal by fluorine slightly lowers the basicity of the distal amine.
MLM Half-life ( t1/2​ ) < 15 min> 60 minSteric and electronic shielding of the benzylic methyl group drastically reduces clearance.
Primary Metabolite Benzylic AlcoholUnchanged Parent / Minor N-oxidationShift away from rapid Phase I oxidation allows for prolonged systemic exposure.

Self-Validating Experimental Protocol: Microsomal Stability Assay

To empirically validate the metabolic advantages of the fluorinated analog, researchers must employ a tightly controlled Liver Microsomal Stability Assay (HLM/MLM). As an Application Scientist, I mandate that this protocol operates as a self-validating system —meaning the inclusion of specific controls internally verifies the integrity of the data, distinguishing true CYP450 metabolism from chemical instability.

Step-by-Step Methodology
  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled Mouse Liver Microsomes (MLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Causality: The specific pH and magnesium concentration are critical for optimal CYP450 enzymatic folding and cofactor binding.

  • Compound Spiking: Add the test compound (Fluorinated vs. Non-Fluorinated) to achieve a final concentration of 1 µM, ensuring the final organic solvent (DMSO) concentration remains ≤0.1%.

    • Causality: Higher DMSO concentrations will competitively inhibit CYP3A4 and CYP2C9, artificially inflating the compound's apparent stability.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation (The Critical Step): Initiate the reaction by adding a pre-warmed NADPH regenerating system (1 mM final concentration).

    • Self-Validation (Minus-NADPH Control): Run a parallel incubation where buffer is added instead of NADPH. If the compound depletes in this control, the instability is driven by non-CYP mechanisms (e.g., esterases or chemical degradation), invalidating a CYP-mediated hypothesis.

  • Kinetic Sampling & Quenching: At precisely 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

    • Self-Validation (T=0 Control): The 0-minute timepoint establishes the 100% baseline recovery, accounting for any non-specific binding of the highly lipophilic fluorinated compound to the plasticware.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the depletion of the parent compound and calculate intrinsic clearance ( CLint​ ).

Workflow N1 1. Matrix Prep: 0.5 mg/mL Microsomes N2 2. Spiking: 1 µM Test Compound N1->N2 N3 3. Thermal Eq: 5 min at 37°C N2->N3 N4 4. Initiation: Add NADPH System N3->N4 N5 5. Quench: Cold ACN + IS at Timepoints N4->N5 N6 6. Analysis: LC-MS/MS Quantification N5->N6

Figure 2: Self-validating workflow for assessing in vitro microsomal stability.

Conclusion

The transition from a non-fluorinated isoxazole to 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine exemplifies the precision of modern medicinal chemistry. By strategically placing a fluorine atom ortho to a metabolic soft spot, researchers can effectively shield the molecule from rapid CYP450-mediated clearance without drastically inflating molecular weight. When evaluated through rigorous, self-validating microsomal assays, this fluorinated building block consistently demonstrates superior pharmacokinetic durability, making it a highly prioritized scaffold for next-generation therapeutics.

References

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC (nih.gov).2

  • Importance of Fluorine in Benzazole Compounds - PMC (nih.gov). 4

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - Journal of Medicinal Chemistry (acs.org). 3

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. 1

Sources

Comparative

Benchmarking a Novel Oxazole Derivative: A Comparative Guide to 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine Against Standard Akt Inhibitors

In the landscape of targeted cancer therapy, the PI3K/Akt/mTOR signaling pathway remains a cornerstone of investigation due to its frequent dysregulation in human cancers, which drives cell proliferation, survival, and g...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, the PI3K/Akt/mTOR signaling pathway remains a cornerstone of investigation due to its frequent dysregulation in human cancers, which drives cell proliferation, survival, and growth.[1][2][3] The serine/threonine kinase Akt is a critical node in this cascade, making it a highly attractive target for the development of novel small-molecule inhibitors.[4][5] This guide provides a comprehensive framework for benchmarking the performance of a novel investigational compound, 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine, against established, clinically relevant Akt inhibitors.

While the specific biological targets of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine are still under active investigation, its structural motifs, particularly the substituted phenyl and oxazole rings, are present in various kinase inhibitors. This guide, therefore, proceeds with the scientifically-grounded hypothesis that this compound may exhibit inhibitory activity against the Akt signaling pathway. Our objective is to provide researchers, scientists, and drug development professionals with the experimental methodologies and rationale required to rigorously evaluate its potential as a therapeutic agent.

The Rationale for Targeting Akt and the Role of Standard Inhibitors

The rationale for targeting the Akt pathway stems from its central role in oncogenesis.[4] Hyperactivation of this pathway, often through mutations in PIK3CA, PTEN, or AKT1 itself, is a common feature in a wide range of solid tumors.[6] Consequently, a significant effort has been dedicated to developing inhibitors that can effectively block this signaling cascade.

To objectively assess the potential of a new chemical entity like 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine, it is imperative to benchmark it against well-characterized standard inhibitors. For this purpose, we have selected a panel of inhibitors that represent different mechanisms of action and have been extensively studied in both preclinical and clinical settings.

Selected Standard Inhibitors for Benchmarking

Our selection of standard inhibitors is designed to provide a comprehensive comparison by including both ATP-competitive and allosteric inhibitors of Akt.

InhibitorMechanism of ActionKey Features
Capivasertib (AZD5363) ATP-competitive, pan-Akt inhibitorOrally active and potent inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[7][8] It has shown promise in clinical trials, particularly in combination with other therapies.[3]
Ipatasertib (GDC-0068) ATP-competitive, pan-Akt inhibitorA highly selective, orally bioavailable inhibitor of all Akt isoforms.[4][9] It has been extensively evaluated in various cancer models.[4]
MK-2206 Allosteric, pan-Akt inhibitorBinds to a site distinct from the ATP-binding pocket, preventing the conformational changes required for Akt activation.[3][7] This different mechanism can be valuable for overcoming certain resistance mechanisms.
Perifosine Allosteric, PH-domain dependent inhibitorAn alkylphospholipid that inhibits Akt by preventing its translocation to the cell membrane, a crucial step in its activation.[7][10]

Experimental Workflow for Comparative Analysis

A multi-tiered approach is essential for a thorough comparative analysis. This workflow progresses from initial biochemical assays to more complex cell-based and in vivo models.

Caption: A tiered experimental workflow for benchmarking novel Akt inhibitors.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the key experiments outlined in the workflow.

Kinase Activity Assays for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine and the standard inhibitors against Akt1, Akt2, and Akt3.

Methodology:

  • Reagents and Materials: Recombinant human Akt1, Akt2, and Akt3 enzymes; a suitable substrate peptide (e.g., a GSK-3 fusion protein); ATP; kinase assay buffer; and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of the test compounds (3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine and standard inhibitors) in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis of Akt Phosphorylation

Objective: To assess the ability of the test compounds to inhibit Akt phosphorylation in a cellular context.

Methodology:

  • Cell Culture: Use a cancer cell line with a known hyperactivated PI3K/Akt pathway (e.g., MCF-7 or PC-3 cells).

  • Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: a. Determine the protein concentration of the lysates using a BCA assay. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, and a loading control (e.g., β-actin or GAPDH). e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-Akt levels to total Akt and the loading control.

Cell Proliferation and Viability Assays

Objective: To evaluate the effect of the test compounds on the proliferation and viability of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a range of concentrations of the test compounds.

  • Incubation: Incubate the cells for a period of 48-72 hours.

  • Viability Assessment: a. MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. b. CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent directly to the wells, and measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.

Expected Data and Comparative Analysis

The data generated from these experiments should be compiled into clear and concise tables for easy comparison.

Table 1: Comparative IC50 Values (nM) from Kinase Activity Assays

CompoundAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)
3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amineExperimental DataExperimental DataExperimental Data
Capivasertib (AZD5363)388[8]
Ipatasertib (GDC-0068)5188[9]
MK-220681265[8]
PerifosineMechanism dependent, not an IC50 valueMechanism dependent, not an IC50 valueMechanism dependent, not an IC50 value

Table 2: Comparative Cellular Potency (GI50 in µM) in MCF-7 Cells

CompoundGI50 (µM)
3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amineExperimental Data
Capivasertib (AZD5363)Literature or Experimental Data
Ipatasertib (GDC-0068)Literature or Experimental Data
MK-2206Literature or Experimental Data
PerifosineLiterature or Experimental Data

Conclusion and Future Directions

This guide provides a robust framework for the initial benchmarking of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine against standard Akt inhibitors. The proposed experiments will elucidate its potency, selectivity, and cellular activity, providing a solid foundation for further preclinical development.

Positive results from these studies, particularly if the novel compound demonstrates superior potency, a unique isoform selectivity profile, or improved drug-like properties, would warrant progression to more advanced studies. These would include mechanism of action studies to confirm its binding site, in vivo efficacy studies in tumor xenograft models, and comprehensive pharmacokinetic and toxicological profiling.[11]

The systematic approach outlined here ensures a thorough and objective evaluation, which is critical for identifying promising new therapeutic candidates in the highly competitive field of cancer drug discovery.

References

  • Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?.
  • Akt Pathway Inhibitors | Request PDF - ResearchGate.
  • PI3K/AKT/mTOR pathway - Wikipedia.
  • Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products - MDPI.
  • Akt | Inhibitors | MedChemExpress.
  • Metastatic Breast Cancer Drugs That Target PI3 Kinase, PTEN, AKT and mTOR.
  • Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC.
  • Full article: Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine.
  • Advances in the Understanding of Akt Signaling in Cancers and the Potential of Inhibiting Akt-Driven Tumors Using Small Molecule Inhibitors: An Overview - PMC.
  • Synthesis, Antimicrobial evaluation and Docking study of new Schiff bases of benzo[d]oxazol-5-amine derivatives.
  • Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives - MDPI.
  • 3-(4-Methylphenyl)-1,2-oxazol-5-amine - PubChem.
  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor | Journal of Medicinal Chemistry - ACS Publications.

Sources

Validation

In Vivo vs. In Vitro Analysis of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine Derivatives: A Review of Available Scientific Literature

A comprehensive search of peer-reviewed scientific literature and patent databases reveals a notable absence of direct comparative studies detailing both in vivo and in vitro results for 3-(3-Fluoro-4-methylphenyl)-1,2-o...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive search of peer-reviewed scientific literature and patent databases reveals a notable absence of direct comparative studies detailing both in vivo and in vitro results for 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine derivatives. While the isoxazole scaffold is a recognized pharmacophore in medicinal chemistry, and various derivatives have been explored for a range of therapeutic applications, this specific chemical series appears to be a novel area with limited publicly available biological data.

Our investigation sought to collate and analyze experimental data to form a comprehensive comparison guide for researchers, scientists, and drug development professionals. The objective was to provide a detailed overview of how the biological activity of these specific compounds translates from controlled laboratory settings (in vitro) to complex living organisms (in vivo). However, the current body of scientific publications does not contain sufficient data to construct such a guide.

The search strategy included targeted queries for the synthesis, biological activity, in vitro evaluation, and in vivo studies of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine and its closely related analogs. The search encompassed major scientific databases and patent repositories.

The findings can be summarized as follows:

  • Limited Data on the Core Scaffold: There is a scarcity of published research on the specific 3-(3-fluoro-4-methylphenyl)-1,2-oxazol-5-amine core. While chemical databases list related structures, such as 3-(3-Fluoro-4-nitrophenyl)-1,2-oxazol-5-amine, these entries often lack associated biological activity data.

  • Fragmentary Information on Related Compounds: The literature contains studies on compounds that share some structural similarities. For instance, research has been conducted on other isoxazole derivatives with different substitution patterns. These studies typically focus on a singular aspect, such as in vitro antimicrobial or anticancer screening, without subsequent in vivo validation. An example is the investigation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates, which were evaluated for their antioxidant and antimicrobial properties in vitro, but for which in vivo data has not been published.

  • Data on the "3-Fluoro-4-methylphenyl" Moiety in Other Scaffolds: The 3-fluoro-4-methylphenyl group is present in some biologically active molecules that have been studied in vivo. However, these molecules are based on different heterocyclic core structures, such as thiazoles. The biological activity and pharmacokinetic properties of such compounds cannot be extrapolated to the 1,2-oxazol-5-amine scaffold due to the significant influence of the core heterocycle on the overall pharmacological profile.

At present, a direct comparison of in vivo versus in vitro results for 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine derivatives cannot be compiled due to the lack of available scientific data. This particular class of compounds may represent a nascent area of research, and future publications may shed light on their therapeutic potential.

For researchers interested in the broader field of isoxazole derivatives, comparative data may be available for other, more extensively studied series. A future guide could potentially be developed for a related class of compounds where both in vitro and in vivo data have been published, allowing for a meaningful analysis of the structure-activity relationship and the translation of preclinical data.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine

As researchers and developers at the forefront of pharmaceutical innovation, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical compound, culminating in its safe and compliant...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers at the forefront of pharmaceutical innovation, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical compound, culminating in its safe and compliant disposal. This guide provides a detailed protocol for managing waste streams containing 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine, a compound characterized by its fluorinated aromatic and isoxazole amine moieties. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance.

Hazard Identification and Risk Assessment

The isoxazole amine functional group suggests potential for irritation and toxicity, while the fluorinated phenyl ring necessitates careful consideration of its environmental fate and the byproducts of its degradation. A related compound, 3-(4-Methylphenyl)-1,2-oxazol-5-amine, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation[1]. Based on this data, we must handle 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine as a hazardous substance.

Hazard Category Potential Hazard Rationale & Recommended Precautions
Acute Health Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Respiratory Irritation (STOT SE 3), Harmful if Swallowed (Acute Tox. 4)[1].The amine and isoxazole groups are common irritants. Always handle with appropriate PPE, including nitrile gloves, safety glasses with side shields, and a lab coat[2][3]. All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation[2].
Chronic Health Hazards Unknown.Long-term toxicological properties have not been established. Minimize exposure by adhering to strict personal hygiene practices and engineering controls.
Physical/Chemical Hazards Potential for hazardous decomposition products upon heating[4].Thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen fluoride (HF)[4]. Avoid overheating.
Environmental Hazards Potential for persistence and ecotoxicity.Fluorinated organic compounds can be persistent in the environment. Disposal into sanitary sewer systems is strictly prohibited[5][6]. High-temperature incineration is the preferred disposal method to ensure complete destruction[7].

Regulatory Framework: Adherence to EPA and RCRA Guidelines

The disposal of all laboratory chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][8]. As a generator of hazardous waste, your laboratory is responsible for its proper management from the point of generation to its final disposal[9].

Key regulatory concepts include:

  • Hazardous Waste Determination : The laboratory must determine if its waste is hazardous. Given the profile above, waste containing this compound must be managed as hazardous waste.

  • Generator Status : Your institution will have a generator status (e.g., Very Small, Small, or Large Quantity Generator) which dictates accumulation time limits and reporting requirements[10].

  • Satellite Accumulation Areas (SAAs) : These are locations at or near the point of waste generation where waste can be collected before being moved to a central storage area[10][11]. Containers in SAAs must be under the control of the operator and appropriately labeled[11].

Many academic and research institutions operate under Subpart K of the RCRA regulations, which provides an alternative, more flexible set of requirements for managing hazardous waste in laboratories[12][13]. This often involves the development of a comprehensive Laboratory Management Plan that specifies best practices for waste handling[12].

On-Site Waste Management: Segregation and Collection Protocol

Proper segregation and collection at the source are the most critical steps in ensuring safe disposal. Contamination of a non-hazardous waste stream with this compound will render the entire container hazardous.

Step-by-Step Collection Procedure:

  • Container Selection :

    • Solid Waste : Collect dry, solid waste (e.g., contaminated filter paper, weighing boats, gloves, disposable lab coats) in a dedicated, durable, leak-proof plastic bag or a wide-mouth container.

    • Liquid Waste : Collect liquid waste (e.g., reaction mother liquors, chromatography fractions, rinsing solvents) in a chemically compatible, shatter-resistant container (e.g., high-density polyethylene, or HDPE) with a secure, screw-top cap[14][15]. Glass containers may be used but must be placed in secondary containment to prevent breakage and spills[14].

    • Sharps : Any sharps (needles, scalpels, contaminated broken glass) must be placed in a designated, puncture-proof sharps container.

  • Waste Segregation :

    • DO NOT mix this waste stream with incompatible chemicals. Specifically, keep it separate from:

      • Strong Oxidizing Agents.

      • Strong Acids or Bases (unless part of a neutralized work-up procedure).

    • Segregate halogenated waste streams from non-halogenated ones where possible, as this can sometimes reduce disposal costs[16]. Waste containing 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine is a halogenated waste .

  • Labeling :

    • As soon as you begin collecting waste in a container, it must be labeled.

    • The label must clearly state the words "HAZARDOUS WASTE "[10][11].

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentage[11][14]. For example:

      • 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine (~5%)

      • Ethyl Acetate (75%)

      • Hexanes (20%)

    • Ensure the container is dated when the first drop of waste is added.

  • Accumulation :

    • Keep waste containers securely closed at all times, except when adding waste[11][14]. Do not leave a funnel in the container[11].

    • Store the container in a designated Satellite Accumulation Area within the lab, away from ignition sources or high-traffic areas.

    • Once a container is full (do not overfill; leave at least 10% headspace), arrange for a pickup request through your institution's Environmental Health & Safety (EHS) department. A full container must be removed from the SAA within 72 hours[11].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and handling of waste containing 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine.

G cluster_start cluster_form cluster_containment cluster_label cluster_storage cluster_end start Waste Generated: 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine form_q What is the physical form? start->form_q solid Solid (e.g., contaminated gloves, paper) form_q->solid Solid liquid Liquid (e.g., reaction mixture, solvents) form_q->liquid Liquid solid_container Use Lined, Puncture-Resistant Solid Waste Bin solid->solid_container liquid_container Use Sealable, Chemically-Compatible Liquid Waste Container (e.g., HDPE) with Secondary Containment liquid->liquid_container label Label Container Immediately: 1. 'HAZARDOUS WASTE' 2. Full Chemical Names & Percentages 3. Date of First Accumulation solid_container->label liquid_container->label storage Store in Designated Satellite Accumulation Area (SAA) label->storage storage_rules Keep Container Closed. Segregate from Incompatibles. storage->storage_rules full_q Container Full? storage_rules->full_q end Request Pickup by EHS (Environmental Health & Safety) full_q->end Yes

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine
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